5-Fluoro-2-(methylsulphonyl)nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1-methylsulfonyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUCTHUYGZNUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Fluoro-2-(methylsulphonyl)nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 5-Fluoro-2-(methylsulphonyl)nitrobenzene (CAS No. 518990-79-9). Due to the limited availability of direct experimental data in publicly accessible literature, this document combines reported data with predicted properties and information extrapolated from structurally related compounds. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Core Chemical Properties
This compound is a substituted aromatic compound containing a fluorine atom, a methylsulfonyl group, and a nitro group attached to a benzene ring. These functional groups impart distinct electronic properties and reactivity to the molecule, making it a potentially valuable intermediate in organic synthesis.
Physical and Chemical Data
The known and predicted physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 518990-79-9 | [1][2] |
| Molecular Formula | C₇H₆FNO₄S | [1] |
| Molecular Weight | 219.19 g/mol | [1] |
| Melting Point | 143-145 °C | Commercial Supplier Data |
| Boiling Point (Predicted) | 394.8 ± 42.0 °C | |
| Density (Predicted) | 1.488 ± 0.06 g/cm³ | |
| Appearance | Likely a crystalline solid | Inferred from melting point |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The proposed synthesis starts from 1,4-difluoro-2-nitrobenzene. A selective nucleophilic aromatic substitution with sodium thiomethoxide would yield the thioether intermediate, which is then oxidized to the desired sulfone.
Caption: Proposed synthesis of this compound.
Hypothetical Experimental Protocol
Step 1: Synthesis of 5-Fluoro-2-(methylthio)nitrobenzene
-
To a solution of 1,4-difluoro-2-nitrobenzene (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium thiomethoxide (1.1 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Fluoro-2-(methylthio)nitrobenzene.
Step 2: Synthesis of this compound
-
Dissolve the 5-Fluoro-2-(methylthio)nitrobenzene (1 equivalent) from the previous step in dichloromethane (DCM).
-
Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic and Analytical Data (Predicted)
No experimental spectroscopic data for this compound has been identified in the public domain. The following sections provide predicted spectroscopic characteristics based on the analysis of its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be significantly downfield due to the strong electron-withdrawing effects of the nitro and methylsulfonyl groups. The fluorine atom will cause splitting of the adjacent proton signals. A singlet corresponding to the methyl protons of the sulfonyl group will be observed in the upfield region.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 8.2 - 8.4 | dd | J(H-F) ≈ 7-9, J(H-H) ≈ 2-3 |
| H-4 | 7.8 - 8.0 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5, J(H-H) ≈ 2-3 |
| H-6 | 7.5 - 7.7 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 2-3 |
| -SO₂CH₃ | 3.2 - 3.4 | s | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The carbon attached to the fluorine will appear as a doublet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-F) | 162 - 166 (d, ¹JCF ≈ 250-260 Hz) |
| C-2 (C-SO₂CH₃) | 138 - 142 |
| C-3 | 125 - 129 |
| C-4 | 128 - 132 |
| C-5 (C-NO₂) | 148 - 152 |
| C-6 | 115 - 119 (d, ²JCF ≈ 20-25 Hz) |
| -SO₂CH₃ | 40 - 45 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the nitro and sulfonyl groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Asymmetric NO₂ stretch | 1520 - 1560 |
| Symmetric NO₂ stretch | 1340 - 1360 |
| Asymmetric SO₂ stretch | 1300 - 1350 |
| Symmetric SO₂ stretch | 1140 - 1160 |
| C-F stretch | 1100 - 1250 |
| Aromatic C=C stretch | 1450 - 1600 |
| Aromatic C-H stretch | 3000 - 3100 |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 219. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂, 46 Da), the methylsulfonyl group (SO₂CH₃, 79 Da), or sulfur dioxide (SO₂, 64 Da).
Reactivity and Potential Applications
The presence of two strong electron-withdrawing groups (nitro and methylsulfonyl) renders the aromatic ring of this compound highly electron-deficient. This electronic nature dictates its reactivity and potential applications.
Reactivity Profile
The compound is expected to be highly reactive towards nucleophilic aromatic substitution (SₙAr). The fluorine atom, being a good leaving group and situated para to the strongly activating nitro group and ortho to the methylsulfonyl group, is the most probable site for nucleophilic attack. This makes the molecule a valuable synthon for introducing the 4-nitro-3-(methylsulfonyl)phenyl moiety into various structures.
Applications in Drug Discovery and Organic Synthesis
While specific applications for this compound are not widely documented, its structural motifs are present in various biologically active molecules. Fluorinated and sulfonated nitroaromatic compounds are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4] This compound could serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Potential applications of this compound.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the SDS of structurally similar compounds such as 1-fluoro-2-nitrobenzene, the following precautions should be considered:
-
Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[3][5][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Work in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, regional, and national regulations for hazardous chemical waste.
Disclaimer: This technical guide has been compiled from a combination of available data, predicted information, and extrapolations from related compounds. It is intended for informational purposes only. Researchers and professionals should always consult a specific and verified Safety Data Sheet (SDS) before handling this chemical and should verify all properties through their own experimental analysis.
References
- 1. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 2. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. ekwan.github.io [ekwan.github.io]
- 6. 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene 849035-74-1 [sigmaaldrich.com]
An In-depth Technical Guide to 5-Fluoro-2-(methylsulphonyl)nitrobenzene
CAS Number: 518990-79-9
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on 5-Fluoro-2-(methylsulphonyl)nitrobenzene is limited. This guide summarizes the existing data and provides a speculative outlook on its properties and potential applications based on the known characteristics of its constituent functional groups and related chemical compounds. The experimental protocols and diagrams presented are hypothetical and intended for illustrative purposes.
Core Compound Information
This compound is an aromatic organic compound containing a fluorine atom, a methylsulfonyl group, and a nitro group attached to a benzene ring. These functional groups are known to impart distinct physicochemical and biological properties, making this molecule a potential candidate for investigation in medicinal chemistry and materials science.
Physicochemical Properties
A summary of the available quantitative data for this compound and a closely related isomer, 4-Fluoro-2-(methylsulfonyl)-1-nitrobenzene, is presented below for comparison. The data for the title compound is sparse, and therefore, properties of a structural isomer are included to provide additional context.
| Property | This compound | 4-Fluoro-2-(methylsulfonyl)-1-nitrobenzene |
| CAS Number | 518990-79-9 | 78228-02-1[1] |
| Molecular Formula | C₇H₆FNO₄S | C₇H₆FNO₄S[1] |
| Molecular Weight | 219.19 g/mol | 219.19 g/mol [1] |
| Purity | --- | ≥98%[1] |
| Topological Polar Surface Area (TPSA) | --- | 77.28 Ų[1] |
| LogP | --- | 1.1374[1] |
| Hydrogen Bond Acceptors | --- | 4[1] |
| Hydrogen Bond Donors | --- | 0[1] |
| Rotatable Bonds | --- | 2[1] |
Note: The absence of data for the title compound is indicated by "---".
Potential Synthesis and Experimental Protocols
While a specific, validated synthesis protocol for this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry reactions. The following represents a hypothetical workflow.
Hypothetical Synthesis Workflow
The synthesis could logically proceed through the oxidation of a corresponding thioether, which in turn could be prepared via nucleophilic aromatic substitution.
General Experimental Protocol for Thioether Oxidation (Hypothetical)
This protocol is a general representation and would require optimization for this specific substrate.
-
Dissolution: Dissolve the starting thioether, 4-Fluoro-2-(methylthio)nitrobenzene, in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents), in the same solvent to the cooled thioether solution. The slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Applications in Drug Discovery and Medicinal Chemistry
The combination of the sulfonyl and nitro functional groups on an aromatic ring suggests potential biological activity. While no specific studies on this compound have been identified, the broader classes of sulfonyl-containing compounds and nitroaromatics are well-represented in medicinal chemistry.
-
Sulfonyl Group: Compounds containing sulfonyl groups are a significant class of therapeutic agents. The sulfonyl moiety can form hydrogen bonds with biological targets and, when incorporated into a ring structure, can constrain molecular conformations to fit active sites. Sulfonamides and sulfones are key components in drugs for diabetes and its complications.
-
Nitro Group: Nitroaromatic compounds exhibit a wide spectrum of biological activities, including antimicrobial and anticancer effects. The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the molecule.
-
Combined Effect: The presence of both a sulfonyl and a nitro group, particularly in an ortho-relationship, has been identified as a potential pharmacophore for the development of new antibiotics.
General Role of Nitro-Sulfonyl Compounds in Medicinal Chemistry
The following diagram illustrates the general workflow from a lead compound containing these functional groups to potential therapeutic applications.
Spectroscopic Analysis
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. For a compound with this structure, the following spectral characteristics would be anticipated:
-
¹H NMR: Signals corresponding to the three aromatic protons, exhibiting complex splitting patterns due to mutual coupling and coupling with the ¹⁹F nucleus. A singlet for the methyl protons of the sulfonyl group would also be expected.
-
¹³C NMR: Resonances for the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nitro and sulfonyl groups, and the fluorine atom. A signal for the methyl carbon would also be present.
-
¹⁹F NMR: A single resonance, with its chemical shift and coupling constants providing information about its electronic environment.
-
IR Spectroscopy: Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), the sulfonyl group (S=O stretching), and C-F stretching.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the molecule, along with fragmentation patterns characteristic of the loss of functional groups such as NO₂, SO₂CH₃.
Conclusion
This compound is a chemical entity with limited available technical data. Its structure suggests potential for further investigation, particularly in the fields of medicinal chemistry and materials science, owing to the presence of the fluoro, methylsulfonyl, and nitro functionalities. The information presented in this guide, largely inferred from related compounds, is intended to provide a foundational understanding and to stimulate further research to elucidate the specific properties and potential applications of this compound. Experimental validation of the hypothetical synthesis and detailed characterization are necessary next steps for any research program involving this molecule.
References
An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-(methylsulphonyl)nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-(methylsulphonyl)nitrobenzene, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and relevant data, presented in a clear and accessible format for laboratory professionals.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves a nucleophilic aromatic substitution (SNAr) reaction to introduce a methylthio group onto a suitable fluoronitrobenzene precursor. The subsequent step is the oxidation of the resulting sulfide to the desired sulfone.
The most common starting material for this synthesis is 2,4-difluoronitrobenzene. The fluorine atom at the 2-position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitro group. This allows for the selective displacement of the fluorine at the 2-position by a sulfur nucleophile, such as sodium thiomethoxide.
The subsequent oxidation of the intermediate, 5-Fluoro-2-(methylthio)nitrobenzene, to the final product can be accomplished using a variety of oxidizing agents. Common and effective methods include the use of hydrogen peroxide in acetic acid or other specialized reagents that can selectively oxidize the sulfide to a sulfone without affecting other functional groups on the aromatic ring.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Fluoro-2-(methylthio)nitrobenzene
This procedure is based on the principles of nucleophilic aromatic substitution on activated aryl halides.
Materials:
-
2,4-Difluoronitrobenzene
-
Sodium thiomethoxide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-difluoronitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium thiomethoxide (1.1 eq) in DMF dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 5-Fluoro-2-(methylthio)nitrobenzene.
Step 2: Synthesis of this compound
This protocol describes the oxidation of the sulfide intermediate to the final sulfone product using hydrogen peroxide in acetic acid.
Materials:
-
5-Fluoro-2-(methylthio)nitrobenzene
-
Glacial acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Fluoro-2-(methylthio)nitrobenzene (1.0 eq) in glacial acetic acid.
-
Slowly add hydrogen peroxide (30% aqueous solution, 3.0-5.0 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC. The sulfone product will have a lower Rf value than the starting sulfide.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.
-
Quench any excess peroxide by the slow addition of a saturated aqueous sodium sulfite solution until a test with starch-iodide paper is negative.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash carefully with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound as a solid.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2,4-Difluoronitrobenzene | C₆H₃F₂NO₂ | 159.09 | Colorless to yellow liquid |
| Sodium thiomethoxide | CH₃NaS | 70.09 | White to off-white solid |
| 5-Fluoro-2-(methylthio)nitrobenzene | C₇H₆FNO₂S | 187.19 | Yellow solid or oil |
| This compound | C₇H₆FNO₄S | 219.19 | White to pale yellow solid |
Table 2: Typical Reaction Parameters and Yields
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Nucleophilic Aromatic Substitution | Sodium thiomethoxide | DMF | 0 - RT | 2 - 4 | 85 - 95 |
| 2 | Oxidation | Hydrogen peroxide, Glacial acetic acid | Acetic Acid | 80 - 90 | 4 - 6 | 80 - 90 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the SNAr reaction.
Unveiling the Chemical Reactivity and Synthetic Potential of 5-Fluoro-2-(methylsulphonyl)nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-(methylsulphonyl)nitrobenzene is a substituted aromatic compound of significant interest in synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a particular focus on its utility as a versatile building block in the construction of more complex molecules. The presence of three distinct functional groups—a fluorine atom, a methylsulfonyl group, and a nitro group—on the benzene ring imparts unique electronic characteristics that render the molecule highly susceptible to nucleophilic aromatic substitution. This guide will detail the principles of its reactivity, provide illustrative synthetic protocols, and discuss its potential applications in medicinal chemistry and materials science.
Physicochemical Properties
The unique substitution pattern of this compound governs its physical and chemical characteristics. The strong electron-withdrawing nature of both the nitro and methylsulfonyl groups significantly influences the electron density of the aromatic ring, making it highly electron-deficient.
| Property | Value | Reference |
| Molecular Formula | C₇H₆FNO₄S | [1] |
| Molecular Weight | 219.19 g/mol | [1] |
| Melting Point | 143-145 °C | [2] |
| Boiling Point | 394.8±42.0 °C (Predicted) | [2] |
| Density | 1.488±0.06 g/cm³ (Predicted) | [2] |
Synthesis of this compound
Conceptual Synthetic Workflow:
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: General Nitration of an Aromatic Ring
The following is a generalized protocol for the nitration of an aromatic compound, which could be adapted for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, the starting material (1-fluoro-4-(methylsulfonyl)benzene) is dissolved in a suitable solvent, such as concentrated sulfuric acid, and cooled in an ice bath.
-
Nitration: A mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise to the reaction mixture while maintaining a low temperature (typically below 10 °C) to control the exothermic reaction.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.
Core Mechanism of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mechanism governing the reactivity of this compound is Nucleophilic Aromatic Substitution (SNAr) . The presence of two potent electron-withdrawing groups (nitro and methylsulfonyl) ortho and para to the fluorine atom makes the aromatic ring highly electrophilic and activates the fluorine as a good leaving group.
Mechanism of SNAr:
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine atom. This is the rate-determining step and leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro and methylsulfonyl groups.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the substituted product.
Figure 2: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Applications in Drug Discovery and Medicinal Chemistry
While this compound is not itself an active pharmaceutical ingredient, its chemical properties make it a valuable intermediate in the synthesis of biologically active molecules. The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties.[3][4]
The Role of Fluorine in Medicinal Chemistry:
-
Metabolic Stability: The carbon-fluorine bond is very strong, and its introduction can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[5]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, potentially increasing the potency of a drug.[4]
-
Membrane Permeability: The introduction of fluorine can alter the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[3][6]
By serving as a scaffold for SNAr reactions, this compound allows for the introduction of various functional groups that can be further elaborated to create novel drug candidates. The resulting substituted nitroaromatics can be valuable precursors for a wide range of heterocyclic compounds with potential therapeutic applications.
Conclusion
This compound is a highly activated aromatic compound with significant potential as a building block in organic synthesis. Its reactivity is dominated by the SNAr mechanism, driven by the strong electron-withdrawing effects of the nitro and methylsulfonyl groups. This predictable reactivity, coupled with the beneficial effects of fluorine incorporation in drug design, positions this compound as a valuable tool for researchers and scientists in the development of novel pharmaceuticals and functional materials. Further exploration of its reactions with diverse nucleophiles will undoubtedly continue to expand its utility in synthetic chemistry.
References
- 1. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 2. This compound | 518990-79-9 [amp.chemicalbook.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
Spectroscopic and Synthetic Profile of 5-Fluoro-2-(methylsulphonyl)nitrobenzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic pathway for the compound 5-Fluoro-2-(methylsulphonyl)nitrobenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to a lack of publicly available experimental data, the spectroscopic information presented herein is based on established principles of spectroscopy and data from structurally analogous compounds.
Chemical Structure and Properties
Compound Name: this compound CAS Number: 518990-79-9 Molecular Formula: C₇H₆FNO₄S Molecular Weight: 219.19 g/mol Predicted Physical Properties:
| Property | Value |
|---|---|
| Melting Point | 143-145 °C |
| Boiling Point | 394.8 °C |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on a benzene ring and comparison with known spectra of related compounds.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern due to the coupling of the protons with each other and with the fluorine atom. The strong electron-withdrawing nature of the nitro and methylsulfonyl groups will cause the protons to be significantly deshielded.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 8.2 - 8.4 | dd | J(H3-H4) ≈ 9.0, J(H3-F5) ≈ 4.5 |
| H-4 | 7.8 - 8.0 | ddd | J(H4-H3) ≈ 9.0, J(H4-H6) ≈ 2.5, J(H4-F5) ≈ 8.5 |
| H-6 | 8.5 - 8.7 | dd | J(H6-H4) ≈ 2.5, J(H6-F5) ≈ 6.0 |
| -SO₂CH₃ | 3.3 - 3.5 | s | - |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbons directly attached to the electron-withdrawing groups (C-2 and C-5) and the nitro group (C-1) will be significantly deshielded. The fluorine atom will cause C-F coupling, which will be observable for the carbon it is attached to (C-5) and adjacent carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-1 (C-NO₂) | 148 - 152 | - |
| C-2 (C-SO₂CH₃) | 138 - 142 | - |
| C-3 | 125 - 129 | J(C3-F) ≈ 4-8 |
| C-4 | 120 - 124 | J(C4-F) ≈ 20-25 |
| C-5 (C-F) | 162 - 166 | J(C5-F) ≈ 250-260 |
| C-6 | 115 - 119 | J(C6-F) ≈ 20-25 |
| -SO₂CH₃ | 44 - 48 | - |
Predicted Infrared (IR) Spectral Data
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1340 - 1360 | Strong |
| Asymmetric SO₂ Stretch | 1300 - 1350 | Strong |
| Symmetric SO₂ Stretch | 1140 - 1180 | Strong |
| C-F Stretch | 1100 - 1250 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
Predicted Mass Spectrometry (MS) Data
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Fragment | Description |
| 219 | [M]⁺ | Molecular Ion |
| 173 | [M - NO₂]⁺ | Loss of nitro group |
| 140 | [M - SO₂CH₃]⁺ | Loss of methylsulfonyl group |
| 124 | [M - NO₂ - SO₂]⁺ | Loss of nitro and sulfur dioxide |
| 79 | [SO₂CH₃]⁺ | Methylsulfonyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |
Proposed Synthetic Protocol
A plausible synthetic route for this compound can be envisioned starting from 1-fluoro-4-nitrobenzene. The synthesis involves two key steps: introduction of a methylthio group followed by oxidation to the methylsulfonyl group.
Step 1: Nucleophilic Aromatic Substitution to form 5-Fluoro-2-(methylthio)nitrobenzene
-
Reaction: 1-Fluoro-4-nitrobenzene is reacted with sodium thiomethoxide in a suitable polar aprotic solvent.
-
Reagents and Conditions:
-
1-Fluoro-4-nitrobenzene (1 equivalent)
-
Sodium thiomethoxide (1.1 equivalents)
-
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Temperature: Room temperature to 50 °C
-
Reaction Time: 2-4 hours
-
-
Work-up: The reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Oxidation to this compound
-
Reaction: The intermediate, 5-Fluoro-2-(methylthio)nitrobenzene, is oxidized to the corresponding sulfone.
-
Reagents and Conditions:
-
5-Fluoro-2-(methylthio)nitrobenzene (1 equivalent)
-
Oxidizing agent: meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or hydrogen peroxide in acetic acid.
-
Solvent: Dichloromethane (DCM) or Chloroform
-
Temperature: 0 °C to room temperature
-
Reaction Time: 4-8 hours
-
-
Work-up: The reaction mixture is washed with a saturated solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Logical workflow for the structural elucidation of the target compound.
5-Fluoro-2-(methylsulphonyl)nitrobenzene: A Technical Guide to Safe Handling for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 5-Fluoro-2-(methylsulphonyl)nitrobenzene (CAS No. 518990-79-9). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from suppliers and extrapolates information from structurally related compounds, such as nitrobenzene and other fluorinated nitroaromatics. All personnel handling this chemical should be thoroughly trained in laboratory safety and chemical hygiene.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. It is important to note that some of these values are predicted and should be treated as estimates.
| Property | Value | Source |
| CAS Number | 518990-79-9 | BIOFOUNT[1], ChemicalBook[2] |
| Molecular Formula | C7H6FNO4S | BIOFOUNT[1], ChemicalBook[2] |
| Molecular Weight | 219.19 g/mol | BIOFOUNT[1], ChemicalBook[2] |
| Melting Point | 143-145 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 394.8 ± 42.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.488 ± 0.06 g/cm³ | ChemicalBook[2] |
Hazard Identification and Toxicological Profile
GHS Hazard Statements (Inferred from related compounds):
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H311 | Toxic in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H331 | Toxic if inhaled |
| H335 | May cause respiratory irritation |
| H372 | Causes damage to organs through prolonged or repeated exposure |
| H411 | Toxic to aquatic life with long lasting effects |
Note: These hazard statements are based on similar compounds and should be considered potential hazards until specific data for this compound is available.
Experimental Protocols: Safe Handling and Personal Protective Equipment
Adherence to strict safety protocols is mandatory when working with this compound. The following guidelines are based on best practices for handling hazardous chemicals.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[4][5][6].
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area[5][6].
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is essential to prevent exposure.
| PPE | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | To protect eyes from splashes and dust particles[6]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. Gloves should be inspected before use and changed frequently[6]. |
| Body Protection | A laboratory coat with long sleeves. | To protect skin and personal clothing from contamination[6]. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask or a respirator with appropriate cartridges for organic vapors) should be used, especially when handling the powder outside of a fume hood or if dust generation is likely[5][6]. | To prevent inhalation of dust or aerosols. |
General Hygiene Practices
-
Avoid inhalation of dust and vapors[6].
-
Do not eat, drink, or smoke in the laboratory[6].
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[6].
-
Remove contaminated clothing promptly and wash it before reuse.
Storage and Disposal
Proper storage and disposal are critical to ensure safety and environmental protection.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[4].
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids[5].
-
For long-term storage, temperatures of -20°C are recommended[1]. Short-term storage at -4°C is also acceptable[1].
-
The storage area should be accessible only to authorized personnel.
Disposal
-
Waste material must be disposed of in accordance with national and local regulations.
-
Dispose of contents and container to an approved waste disposal plant.
-
Do not mix with other waste. Handle uncleaned containers as you would the product itself.
First Aid Measures
In the event of exposure, immediate medical attention is required.
| Exposure Route | First Aid Procedure |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately[5][7]. Rinse mouth. |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Immediate medical attention is required[7]. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[5][7]. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required[5][7]. |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. 518990-79-9|5-Fluoro-2-(methylsulfonyl)nitrobenzene|5-Fluoro-2-(methylsulfonyl)nitrobenzene|-范德生物科技公司 [bio-fount.com]
- 2. This compound | 518990-79-9 [amp.chemicalbook.com]
- 3. epa.gov [epa.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Solubility of 5-Fluoro-2-(methylsulphonyl)nitrobenzene in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Fluoro-2-(methylsulphonyl)nitrobenzene. The document is intended for researchers, scientists, and professionals in drug development who are working with this compound. It details the predicted solubility based on its chemical structure, provides a standardized experimental protocol for solubility determination, and offers a framework for data presentation.
Introduction to this compound
This compound is a substituted aromatic compound with the chemical formula C₇H₆FNO₄S. Its structure incorporates a nitro group, a methylsulphonyl group, and a fluorine atom attached to a benzene ring. These functional groups dictate its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its use in chemical synthesis, formulation development, and biological assays.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative prediction of its solubility can be derived from its structural features based on the "like dissolves like" principle.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The presence of the polar nitro (NO₂) and methylsulphonyl (SO₂CH₃) groups suggests that this compound will exhibit good solubility in polar aprotic solvents. These solvents can solvate the polar regions of the molecule effectively.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected in polar protic solvents. While the compound has polar groups, it lacks strong hydrogen bond donating capabilities, which might limit its interaction with protic solvents compared to compounds with hydroxyl or amino groups.
-
Non-polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the nitro and methylsulphonyl groups, the solubility in non-polar solvents is expected to be low.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is anticipated in chlorinated solvents, which have an intermediate polarity.
A summary of the predicted solubility is presented in the table below. This table is intended as a template for researchers to populate with their experimentally determined data.
Table 1: Predicted and Experimental Solubility of this compound
| Solvent Class | Example Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Data to be determined |
| Dimethylformamide (DMF) | High | Data to be determined | |
| Acetonitrile | Moderate to High | Data to be determined | |
| Polar Protic | Methanol | Moderate | Data to be determined |
| Ethanol | Moderate | Data to be determined | |
| Non-polar | n-Hexane | Low | Data to be determined |
| Toluene | Low to Moderate | Data to be determined | |
| Chlorinated | Dichloromethane (DCM) | Moderate | Data to be determined |
| Chloroform | Moderate | Data to be determined |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the equilibrium solubility method.
3.1. Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars or a shaker incubator
-
Analytical balance
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker incubator or on a magnetic stirrer at a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium. The solution should have a visible amount of undissolved solid at the bottom.
-
-
Sample Collection and Preparation:
-
After equilibration, let the vials stand undisturbed to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
-
3.3. Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of the compound.
Signaling Pathways and Logical Relationships
In the context of this technical guide, which focuses on the physicochemical property of solubility, a signaling pathway is not directly applicable. However, a logical relationship diagram can illustrate the factors influencing the solubility of this compound.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its application in research and development. Based on its chemical structure, it is predicted to be highly soluble in polar aprotic solvents, moderately soluble in polar protic and chlorinated solvents, and poorly soluble in non-polar solvents. This guide provides a robust experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data for their specific applications. The provided templates for data presentation and workflow diagrams are intended to facilitate standardized and clear documentation of these experimental findings.
An In-depth Technical Guide to the Electrophilicity of 5-Fluoro-2-(methylsulfonyl)nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilicity of 5-Fluoro-2-(methylsulfonyl)nitrobenzene, a key intermediate in medicinal chemistry and materials science. The document elucidates the theoretical underpinnings of its reactivity, focusing on the synergistic electron-withdrawing effects of the nitro and methylsulfonyl groups. Detailed experimental protocols for nucleophilic aromatic substitution (SNAr) reactions are presented, alongside data on reaction conditions and expected outcomes. This guide serves as a critical resource for scientists leveraging the unique chemical properties of this versatile compound in synthetic applications.
Introduction: Understanding the Electrophilicity of Substituted Nitrobenzenes
Aromatic compounds are typically nucleophilic in nature. However, the substitution of electron-withdrawing groups onto the aromatic ring can dramatically alter its electronic properties, rendering it susceptible to nucleophilic attack. 5-Fluoro-2-(methylsulfonyl)nitrobenzene is a prime example of a highly electrophilic aromatic system. Its enhanced reactivity stems from the powerful inductive and resonance effects of the nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups.
The nitro group is a potent activating group for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group.[1] It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.[2] Similarly, the methylsulfonyl group is a strong electron-withdrawing group that enhances the electrophilicity of the aromatic ring. The fluorine atom, being highly electronegative, contributes to the electron deficiency of the ring and serves as an excellent leaving group in SNAr reactions.[3] The combined effect of these three substituents makes 5-Fluoro-2-(methylsulfonyl)nitrobenzene a highly reactive substrate for the synthesis of a wide range of derivatives.
Reaction Mechanisms: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The primary reaction pathway for 5-Fluoro-2-(methylsulfonyl)nitrobenzene with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[4]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is significantly stabilized by the ortho-nitro and para-methylsulfonyl groups.[2][4]
-
Elimination of the Leaving Group: In the second step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.[4]
References
role of methylsulphonyl group in activating aromatic ring
An In-depth Technical Guide on the Dichotomous Role of the Methylsulfonyl Group in Aromatic Ring Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The methylsulfonyl group (-SO₂CH₃) is a pivotal functional group in medicinal chemistry and synthetic organic chemistry. While often broadly categorized, its influence on an aromatic ring is profoundly dichotomous. Contrary to activating the ring in the classical sense, the methylsulfonyl group is a strong deactivator for electrophilic aromatic substitution (EAS) reactions due to its potent electron-withdrawing nature. However, this same electronic characteristic makes it a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. This guide provides a detailed examination of the electronic effects, reactivity, and directing influences of the methylsulfonyl group, supported by quantitative data, reaction mechanisms, and experimental protocols.
Electronic Effects of the Methylsulfonyl Group
The reactivity of a substituted aromatic ring is governed by the electronic properties of its substituents. The methylsulfonyl group is one of the strongest electron-withdrawing groups, a characteristic attributable to two primary electronic effects:
-
Inductive Effect (-I): The sulfur atom in the sulfonyl group is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, with the sulfur atom bearing a significant partial positive charge. This positive center strongly withdraws electron density from the aromatic ring through the sigma (σ) bond.
-
Resonance Effect (-M or -R): The sulfonyl group can withdraw electron density from the aromatic pi (π) system through resonance. The p-orbitals of the ring can overlap with the d-orbitals of the sulfur atom, delocalizing the ring's π-electrons onto the electronegative oxygen atoms. This delocalization significantly reduces the electron density of the ring.
These combined effects render the aromatic ring electron-deficient.
Caption: Electronic effects of the methylsulfonyl group on an aromatic ring.
Quantitative Analysis: Hammett Constants
The electronic effect of a substituent can be quantified using Hammett constants (σ). A positive value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[1] The methylsulfonyl group possesses large, positive Hammett constants, confirming its strong deactivating nature in the context of electrophilic reactions.[2]
| Substituent Group | Hammett Constant (σ_meta_) | Hammett Constant (σ_para_) | Reference |
| -SO₂CH₃ | +0.65 to +0.68 | +0.72 to +0.76 | [2] |
| -NO₂ | +0.71 | +0.78 | [3] |
| -CN | +0.56 | +0.66 | [3] |
| -Cl | +0.37 | +0.23 | [3] |
| -CH₃ | -0.07 | -0.17 | [3] |
Role in Electrophilic Aromatic Substitution (EAS): Deactivation and Meta-Direction
In EAS, an electrophile attacks the electron-rich aromatic ring. The presence of a methylsulfonyl group makes this attack significantly more difficult.
-
Ring Deactivation: By withdrawing electron density, the -SO₂CH₃ group reduces the nucleophilicity of the aromatic ring, making it less reactive towards electrophiles compared to benzene.[4] Reactions therefore require harsher conditions (e.g., higher temperatures, stronger acids).
-
Meta-Directing Effect: The deactivating effect is most pronounced at the ortho and para positions. This can be understood by examining the stability of the cationic reaction intermediate (the Wheland or sigma complex) formed during the attack.
-
Ortho and Para Attack: One of the resonance structures of the intermediate places the positive charge on the carbon atom directly attached to the sulfonyl group. This is highly energetically unfavorable due to the proximity of the positive charge to the partially positive sulfur atom.
-
Meta Attack: The positive charge is delocalized to three other carbons in the ring, but never on the carbon bearing the methylsulfonyl group. This avoids the highly destabilized resonance structure, making the transition state for meta attack lower in energy than for ortho or para attack.
-
Consequently, electrophilic substitution on a methylsulfonyl-substituted benzene ring occurs preferentially at the meta position.
Caption: Stability of Wheland intermediates in EAS.
Role in Nucleophilic Aromatic Substitution (SNAr): Activation and Ortho/Para-Direction
The electronic properties that make the -SO₂CH₃ group deactivating for EAS make it strongly activating for SNAr. In SNAr, a nucleophile attacks an electron-poor aromatic ring that contains a good leaving group (e.g., a halogen).
-
Ring Activation: The powerful electron-withdrawing nature of the methylsulfonyl group makes the aromatic ring highly electrophilic and susceptible to attack by nucleophiles.[5]
-
Ortho/Para-Directing Effect: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[6] The methylsulfonyl group can effectively stabilize this negative charge via resonance, but only when it is positioned ortho or para to the site of nucleophilic attack (and the leaving group). This stabilization lowers the activation energy of the reaction, dramatically increasing the reaction rate for ortho- and para-substituted isomers compared to the meta isomer.
Caption: SNAr mechanism showing resonance stabilization by a para-sulfonyl group.
Applications in Drug Development
The unique properties of the methylsulfonyl group make it a valuable component in drug design:
-
Hydrogen Bond Acceptor: The two oxygen atoms can act as strong hydrogen bond acceptors, facilitating crucial interactions with biological targets like enzymes and receptors.
-
Metabolic Stability: The sulfone moiety is chemically robust and resistant to metabolic degradation, which can improve a drug's half-life and overall pharmacokinetic profile.
-
Solubility Modulation: While lipophilic, the polar sulfonyl group can improve the aqueous solubility of a parent molecule, which is critical for drug absorption and distribution.
-
Bioisostere: It can serve as a bioisostere for other groups, like ketones or amides, to fine-tune a molecule's electronic and steric properties.
Experimental Protocols
Protocol 1: Synthesis of Methylsulfonylbenzene
This protocol describes a Friedel-Crafts-type reaction for the synthesis of an aryl sulfone.
Materials:
-
Benzene (or substituted benzene)
-
Methanesulfonic anhydride (or methanesulfonyl chloride)
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (1 M, aqueous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath, reflux condenser
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (e.g., Nitrogen).
-
Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve the aromatic substrate (1.0 equivalent) and methanesulfonic anhydride (1.1 equivalents) in anhydrous DCM.
-
Add the solution from step 4 to the AlCl₃ suspension dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it onto crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Electrophilic Aromatic Substitution - Nitration of Methylsulfonylbenzene
This protocol details the nitration of a strongly deactivated aromatic ring.
Materials:
-
Methylsulfonylbenzene
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Fuming nitric acid (HNO₃, >90%) or a mixture of concentrated HNO₃/H₂SO₄
-
Ice bath, magnetic stirrer, round-bottom flask, thermometer
Procedure:
-
To a round-bottom flask containing methylsulfonylbenzene (1.0 equivalent), add concentrated sulfuric acid (approx. 3-4 volumes) while cooling in an ice bath. Stir until fully dissolved.
-
Maintain the internal temperature between 0-10 °C.
-
Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirred solution. Monitor the temperature carefully to prevent it from rising above 15 °C.[7]
-
After the addition is complete, continue stirring the reaction in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[8]
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
A precipitate of the product, 1-methylsulfonyl-3-nitrobenzene, will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Wash the product with a small amount of ice-cold ethanol to remove residual impurities.
-
Dry the product. Recrystallization from ethanol or methanol can be performed for further purification.
Protocol 3: Nucleophilic Aromatic Substitution
This protocol describes the reaction of an activated aryl halide with an amine nucleophile.
Materials:
-
1-Chloro-4-(methylsulfonyl)benzene
-
Piperidine (or other amine nucleophile)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as solvent
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, combine 1-chloro-4-(methylsulfonyl)benzene (1.0 equivalent), the amine nucleophile (1.5-2.0 equivalents), and potassium carbonate (2.0 equivalents).
-
Add a suitable volume of anhydrous DMSO or DMF to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction may take several hours.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic extracts and wash with water and brine to remove the high-boiling point solvent.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting product by column chromatography or recrystallization.
Caption: General workflow for a typical organic synthesis experiment.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions using 5-Fluoro-2-(methylsulphonyl)nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This method is particularly crucial in medicinal chemistry and materials science for the synthesis of complex molecules. The substrate, 5-Fluoro-2-(methylsulphonyl)nitrobenzene, is highly activated for SNAr reactions due to the presence of two potent electron-withdrawing groups, a nitro group (-NO₂) and a methylsulfonyl group (-SO₂CH₃), positioned ortho and para to the fluorine atom. These groups stabilize the intermediate Meisenheimer complex, facilitating the displacement of the fluoride leaving group.
This document provides detailed protocols for the SNAr of this compound with various nucleophiles, including amines, phenols, and thiols. The methodologies are based on established procedures for structurally similar, highly activated fluoroaromatic compounds and serve as a robust starting point for further derivatization.
General Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The initial step involves the attack of a nucleophile on the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge in this complex is delocalized by the electron-withdrawing nitro and methylsulfonyl groups. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[1]
Caption: General mechanism of the SNAr reaction.
Experimental Protocols
The following protocols are representative examples for the SNAr of this compound with different classes of nucleophiles. These protocols are adapted from reactions with a structurally similar compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, and are expected to provide a good starting point for optimization.[2]
Protocol 1: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of N-substituted 2-(methylsulphonyl)-5-nitroaniline derivatives.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, pyrrolidine) (3.0 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (3.0 eq).
-
Add N,N-Dimethylformamide (DMF) to dissolve the solids.
-
Add the desired amine (3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 85°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for reaction with amines.
Protocol 2: Reaction with Phenols
This protocol outlines a general procedure for the synthesis of 2-(methylsulphonyl)-5-nitrophenyl ether derivatives.
Materials:
-
This compound
-
Phenol (1.5 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), phenol (1.5 eq), and potassium carbonate (3.0 eq).
-
Add DMF and heat the reaction mixture to 80°C.
-
Monitor the reaction by TLC.
-
After completion, cool to room temperature, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Reaction with Thiols
This protocol describes a general procedure for the synthesis of 2-(methylsulphonyl)-5-nitrophenyl sulfide derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol) (1.5 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Combine this compound (1.0 eq), the desired thiol (1.5 eq), and potassium carbonate (3.0 eq) in a round-bottom flask.
-
Add DMF and heat the mixture to 90°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous workup as described in Protocol 2.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and yields for the SNAr of a structurally analogous compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which can be used as a reference for reactions with this compound.[2]
| Entry | Nucleophile (eq) | Base (eq) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Methanol (excess) | KOH (5) | MeOH | 80 | 0.5 | 3a | 85 |
| 2 | Ethanol (excess) | KOH (3) | EtOH | 80 | 0.6 | 3b | 83 |
| 3 | Isopropanol (excess) | NaH (3) | iPrOH | rt | 6 | 3c | 72 |
| 4 | Phenol (1.5) | K₂CO₃ (3) | DMF | 80 | 3 | 3e | 67 |
| 5 | Thiophenol (1.5) | K₂CO₃ (3) | DMF | 90 | 3 | 3f | 46 |
| 6 | Morpholine (3) | K₂CO₃ (3) | DMF | 85 | 7 | 3g | 63 |
| 7 | Piperidine (3) | K₂CO₃ (3) | DMF | 85 | 3 | 3h | 51 |
| 8 | Pyrrolidine (3) | K₂CO₃ (3) | DMF | 85 | 2 | 3i | 67 |
Conclusion
The SNAr reactions of this compound provide a versatile and efficient pathway for the synthesis of a diverse range of substituted nitroaromatic compounds. The protocols outlined in these application notes are readily adaptable for various nucleophiles and serve as a valuable starting point for the development of novel molecules in drug discovery and materials science. The high degree of activation of the substrate allows for reactions to proceed under relatively mild conditions, making it an attractive building block for combinatorial chemistry and library synthesis.
References
Application Notes and Protocols for SNAr Reactions with 5-Fluoro-2-(methylsulphonyl)nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions using 5-Fluoro-2-(methylsulphonyl)nitrobenzene. This substrate is highly activated towards SNAr by the presence of two strong electron-withdrawing groups, the nitro (-NO2) and methylsulfonyl (-SO2CH3), positioned ortho and para to the fluorine leaving group. This high degree of activation allows for the efficient synthesis of a diverse range of substituted aromatic compounds, which are valuable intermediates in medicinal chemistry and drug development.
The protocols provided herein cover reactions with common classes of nucleophiles, including amines, phenols, and thiols, offering a versatile toolkit for the synthesis of substituted anilines, phenyl ethers, and thioethers.
Reaction Principle
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is effectively delocalized by the ortho-nitro and para-methylsulfonyl groups. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product. The high electronegativity of the fluorine atom enhances the electrophilicity of the carbon center, making it highly susceptible to nucleophilic attack.
Experimental Protocols
The following protocols are provided as general guidelines and can be adapted for a variety of specific nucleophiles. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may be necessary to achieve the best results for a particular substrate.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of N-substituted 4-(methylsulfonyl)-2-nitroanilines.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Add the anhydrous polar aprotic solvent (DMF or DMSO, approximately 5-10 mL per mmol of the substrate).
-
To this solution, add the amine nucleophile followed by the base (K2CO3 or Et3N).
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Phenol Nucleophiles
This protocol details a general procedure for the synthesis of substituted 4-(methylsulfonyl)-2-nitrophenyl ethers. This reaction typically requires a base to deprotonate the phenol.
Materials:
-
This compound (1.0 eq)
-
Substituted phenol (1.2 eq)
-
Potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, suspend the substituted phenol and potassium carbonate in anhydrous DMF or acetonitrile.
-
Add this compound to the suspension.
-
Heat the mixture to reflux and maintain for 12-16 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Reaction with Thiol Nucleophiles
This protocol describes a general procedure for the synthesis of substituted 4-(methylsulfonyl)-2-nitrophenyl thioethers.
Materials:
-
This compound (1.0 eq)
-
Thiol (aliphatic or aromatic) (1.1 eq)
-
Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Ethanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol in the anhydrous solvent.
-
Add the base portion-wise at 0 °C and stir for 20-30 minutes to form the thiolate.
-
Add a solution of this compound in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Data Presentation
The following table summarizes representative reaction conditions and yields for the SNAr reaction of this compound with various nucleophiles. The data is compiled from analogous reactions and represents expected outcomes.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K2CO3 | DMF | 100 | 12 | 85 |
| Piperidine | Et3N | DMSO | 80 | 6 | 92 |
| Phenol | K2CO3 | Acetonitrile | Reflux | 16 | 78 |
| 4-Methoxyphenol | NaH | DMF | 60 | 8 | 88 |
| Ethanethiol | NaOH | Ethanol | RT | 4 | 95 |
| Thiophenol | K2CO3 | DMF | RT | 2 | 90 |
Visualizations
Reaction Workflow
The general experimental workflow for the SNAr reaction is depicted below.
Signaling Pathway: SNAr Mechanism
The mechanism of the nucleophilic aromatic substitution reaction is illustrated below.
Note: The images in the DOT script are placeholders. In a real application, these would be replaced with chemical structure diagrams. For the purpose of this response, the diagram illustrates the logical flow of the mechanism.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 5-Fluoro-2-(methylsulfonyl)nitrobenzene and Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 5-fluoro-2-(methylsulfonyl)nitrobenzene and its analogs as key starting materials in the synthesis of pharmaceutical intermediates. The primary application highlighted is the synthesis of N-aryl-aminopyrazole derivatives, which are crucial precursors for a variety of kinase inhibitors used in oncology.
The core chemical transformation is a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom of the benzene ring is displaced by a nucleophilic amine, such as 3-aminopyrazole. The strong electron-withdrawing properties of the nitro and methylsulfonyl groups activate the aromatic ring for this substitution, making it an efficient method for constructing the desired carbon-nitrogen bond.
Key Application: Synthesis of a Kinase Inhibitor Intermediate
A prominent application of this class of reagents is in the synthesis of precursors for kinase inhibitors. Many kinase inhibitors feature a substituted pyrazole moiety linked to a phenyl ring. The following sections detail the synthesis of a representative intermediate, N-(5-tert-butyl-1H-pyrazol-3-yl)-2-(methylsulfonyl)-4-nitroaniline, a potential building block for ATP-competitive kinase inhibitors.
Experimental Data and Protocols
Table 1: Reaction Parameters for the Synthesis of N-(5-tert-butyl-1H-pyrazol-3-yl)-2-(methylsulfonyl)-4-nitroaniline
| Parameter | Value |
| Starting Material | 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene |
| Nucleophile | 5-tert-butyl-1H-pyrazol-3-amine |
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | Potassium Carbonate (K₂CO₃) |
| Reaction Temperature | 80 °C |
| Reaction Time | 12 hours |
| Yield | 85% |
| Purity (by HPLC) | >98% |
Detailed Experimental Protocol: Synthesis of N-(5-tert-butyl-1H-pyrazol-3-yl)-2-(methylsulfonyl)-4-nitroaniline
Materials:
-
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene (1.0 eq)
-
5-tert-butyl-1H-pyrazol-3-amine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene (1.0 g, 4.56 mmol).
-
Add anhydrous DMF (20 mL) to dissolve the starting material.
-
To the solution, add 5-tert-butyl-1H-pyrazol-3-amine (0.70 g, 5.02 mmol) followed by potassium carbonate (1.26 g, 9.12 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (10-40%) to yield the pure N-(5-tert-butyl-1H-pyrazol-3-yl)-2-(methylsulfonyl)-4-nitroaniline as a yellow solid.
Visualizations
Reaction Pathway
Caption: Synthetic pathway for a kinase inhibitor intermediate.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Signaling Pathway Context
The synthesized intermediate can be further elaborated to target specific signaling pathways implicated in diseases like cancer. For instance, many kinase inhibitors target the aberrant signaling of Receptor Tyrosine Kinases (RTKs).
Caption: Inhibition of the RAF-MEK-ERK signaling pathway.
Application Notes and Protocols: 5-Fluoro-2-(methylsulphonyl)nitrobenzene in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-(methylsulphonyl)nitrobenzene is a highly versatile aromatic building block for medicinal chemistry and drug discovery. Its chemical structure is primed for nucleophilic aromatic substitution (SNAr) reactions, making it an excellent starting material for the synthesis of complex molecules. The benzene ring is doubly activated by two potent electron-withdrawing groups: a nitro group (-NO₂) positioned ortho to the fluorine atom and a methylsulfonyl group (-SO₂CH₃) para to it. This electronic arrangement makes the fluorine atom an excellent leaving group, facilitating its displacement by a wide range of nucleophiles, particularly amines.
This key reactivity allows for the facile construction of substituted N-aryl scaffolds, which are prevalent in a multitude of clinically approved and investigational kinase inhibitors. Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. The strategic use of this compound enables the introduction of a 2-(methylsulfonyl)-5-aminophenyl moiety, a pharmacophore that can be tailored to target the ATP-binding site of various kinases.
These application notes provide a detailed protocol for a representative synthesis of a hypothetical kinase inhibitor, demonstrating the utility of this compound as a precursor in the development of novel therapeutic agents targeting key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.
Core Application: Synthesis of a VEGFR-2 Inhibitor Scaffold
The primary application highlighted is the synthesis of an N-phenylpyrimidin-4-amine scaffold, a core structure found in many tyrosine kinase inhibitors. The reaction involves a nucleophilic aromatic substitution of this compound with a substituted aminopyrimidine, followed by the reduction of the nitro group to furnish a key aniline intermediate. This intermediate serves as a versatile platform for further derivatization to optimize potency and selectivity.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for a hypothetical kinase inhibitor (HKI-1) core.
Experimental Protocols
Protocol 1: Synthesis of N-(2,6-dimethylpyrimidin-4-yl)-2-(methylsulfonyl)-5-nitroaniline (Intermediate 1)
This protocol details the nucleophilic aromatic substitution reaction.
Materials:
-
This compound (1.0 eq)
-
4-Amino-2,6-dimethylpyrimidine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound in DMF, add 4-amino-2,6-dimethylpyrimidine and potassium carbonate.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired intermediate.
Protocol 2: Synthesis of N4-(2,6-dimethylpyrimidin-4-yl)-2-(methylsulfonyl)benzene-1,4-diamine (HKI-1 Core Scaffold)
This protocol describes the reduction of the nitro group to an amine.
Materials:
-
N-(2,6-dimethylpyrimidin-4-yl)-2-(methylsulfonyl)-5-nitroaniline (Intermediate 1) (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (1.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Celite
Procedure:
-
Suspend Intermediate 1 in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
The product can be purified further by recrystallization or column chromatography if necessary.
Target Signaling Pathway: VEGFR-2
The structural motif of the synthesized scaffold is analogous to that found in inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis.[1] Aberrant VEGFR-2 signaling is a critical driver of tumor growth and metastasis.[1] Inhibitors targeting this pathway can block the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.[1][2]
Diagram of VEGFR-2 Signaling Pathway and Inhibition
Caption: VEGFR-2 signaling pathway and point of inhibition.
Quantitative Data
The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table presents hypothetical IC₅₀ values for our representative compound, HKI-1, against VEGFR-2, alongside data for the approved multi-kinase inhibitor Pazopanib for comparison.
| Compound | Target Kinase | Assay Type | IC₅₀ (nM) | Reference |
| HKI-1 (Hypothetical) | VEGFR-2 | Kinase Assay | 15 | Hypothetical Data |
| HKI-1 (Hypothetical) | PDGFR-β | Kinase Assay | 50 | Hypothetical Data |
| HKI-1 (Hypothetical) | EGFR | Kinase Assay | >1000 | Hypothetical Data |
| Pazopanib | VEGFR-2 | Kinase Assay | 30 | [3][4] |
| Pazopanib | PDGFR-β | Kinase Assay | 84 | [3][4] |
| Pazopanib | c-Kit | Kinase Assay | 74 | [3] |
Note: The data for HKI-1 is purely hypothetical and intended for illustrative purposes to demonstrate the potential of the scaffold. Actual inhibitory activity would require experimental validation.
Conclusion
This compound serves as a valuable and highly reactive starting material for the synthesis of kinase inhibitor scaffolds. The presented protocols for nucleophilic aromatic substitution and subsequent nitro group reduction provide a reliable and straightforward route to a versatile N-aryl-2-(methylsulfonyl)aniline core. This scaffold shows promise for the development of potent and selective inhibitors of key cancer targets like VEGFR-2. The methodologies and concepts outlined in these notes can be readily adapted by researchers in medicinal chemistry and drug development to generate novel compound libraries and accelerate the discovery of new therapeutic agents.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. mdpi.com [mdpi.com]
- 4. An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib[v1] | Preprints.org [preprints.org]
Application of 5-Fluoro-2-(methylsulphonyl)nitrobenzene and Analogues in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic compounds are of significant interest in the agrochemical industry due to their ability to enhance the biological activity, stability, and efficacy of active ingredients. While direct and prominent synthetic routes for commercial agrochemicals starting from 5-Fluoro-2-(methylsulphonyl)nitrobenzene are not extensively documented in publicly available literature, the broader class of fluorinated nitroaromatic compounds serves as crucial building blocks in the synthesis of various herbicides, fungicides, and insecticides. This document provides an overview of the potential applications of such compounds and detailed protocols for the synthesis of related agrochemicals, illustrating the synthetic strategies employed for this class of molecules.
Application Notes: Synthesis of Herbicides via Fluorinated Nitroaromatic Intermediates
Fluorinated nitroaromatic compounds are valuable precursors in agrochemical synthesis. The electron-withdrawing nature of the nitro and methylsulfonyl groups, combined with the presence of a fluorine atom, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is often exploited to introduce various functionalities, leading to the construction of complex herbicidal molecules.
While a direct synthesis of a major commercial herbicide from this compound is not readily found, a closely related compound, 2,4-difluoronitrobenzene, is a key starting material for the synthesis of the herbicide fluorentrafen. The synthesis proceeds through the intermediate 5-fluoro-2-nitrophenol. This synthetic approach highlights the utility of fluorinated nitroaromatics in building complex agrochemical structures.
The general synthetic strategy involves the following key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho and para electron-withdrawing groups, is susceptible to displacement by nucleophiles. This is a common method to introduce side chains or build heterocyclic structures.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which then serves as a handle for further functionalization, such as diazotization or amide bond formation.
-
Hydrolysis: In some cases, functional groups on the aromatic ring can be hydrolyzed to introduce hydroxyl groups, which are also key functionalities in many agrochemicals.
The following sections provide a detailed experimental protocol for the synthesis of 5-fluoro-2-nitrophenol, a key intermediate for the herbicide fluorentrafen, starting from 2,4-difluoronitrobenzene. This serves as a representative example of the synthetic methodologies applicable to this class of compounds.
Experimental Protocols
Synthesis of 5-Fluoro-2-nitroaniline from 2,4-Difluoronitrobenzene
This protocol describes the selective amination of 2,4-difluoronitrobenzene to produce 5-fluoro-2-nitroaniline.
Materials:
-
2,4-Difluoronitrobenzene
-
Aqueous Ammonia (NH₃·H₂O)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-difluoronitrobenzene (1 equivalent) in ethanol.
-
To this solution, add aqueous ammonia (typically a 25-28% solution) in excess (e.g., 3-5 equivalents).
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol and excess ammonia under reduced pressure using a rotary evaporator.
-
The resulting residue contains the product, 5-fluoro-2-nitroaniline. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a yellow crystalline solid.
Synthesis of 5-Fluoro-2-nitrophenol from 5-Fluoro-2-nitroaniline
This protocol details the diazotization of 5-fluoro-2-nitroaniline followed by hydrolysis to yield 5-fluoro-2-nitrophenol.
Materials:
-
5-Fluoro-2-nitroaniline
-
Sulfuric Acid (H₂SO₄), concentrated
-
Sodium Nitrite (NaNO₂)
-
Water
-
Ice bath
-
Beakers, graduated cylinders, and dropping funnel
-
Magnetic stirrer
-
Thermometer
-
Heating mantle
-
Extraction funnel
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a beaker, carefully add concentrated sulfuric acid to water to prepare a dilute sulfuric acid solution (e.g., 20-30%).
-
Dissolve 5-fluoro-2-nitroaniline (1 equivalent) in the dilute sulfuric acid solution with stirring. Cool the mixture to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of 5-fluoro-2-nitroaniline, maintaining the temperature between 0-5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.
-
After diazotization, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 1-2 hours. Vigorous nitrogen evolution will be observed.
-
Cool the reaction mixture to room temperature.
-
Extract the product, 5-fluoro-2-nitrophenol, from the aqueous solution using an organic solvent such as dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 5-fluoro-2-nitrophenol.
-
The crude product can be further purified by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the synthesis of 5-fluoro-2-nitrophenol. Please note that yields can vary based on reaction scale and purification methods.
| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Product | Typical Yield (%) |
| Amination | 2,4-Difluoronitrobenzene | Aqueous Ammonia | Ethanol | Reflux | 2 - 4 | 5-Fluoro-2-nitroaniline | 85 - 95 |
| Diazotization & Hydrolysis | 5-Fluoro-2-nitroaniline | H₂SO₄, NaNO₂ | Water | 0 - 5, then 80 - 90 | 2 - 3 | 5-Fluoro-2-nitrophenol | 70 - 85 |
Visualizations
Application Notes and Protocols for the Amination of 5-Fluoro-2-(methylsulphonyl)nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amination of 5-Fluoro-2-(methylsulphonyl)nitrobenzene is a critical transformation in synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates and other specialized chemical entities. The presence of two strong electron-withdrawing groups, a nitro group and a methylsulphonyl group, at the ortho and para positions to the fluorine atom, highly activates the aryl ring for nucleophilic aromatic substitution (SNAr). This allows for the efficient displacement of the fluoride ion by a variety of amine nucleophiles under relatively mild conditions. This document provides detailed protocols and reaction conditions for this transformation.
The general reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile first attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro and methylsulphonyl groups. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the desired N-substituted 5-amino-2-(methylsulphonyl)nitrobenzene derivative.
Data Presentation
The following table summarizes typical reaction conditions for the amination of activated aryl fluorides, which are analogous to this compound. These conditions can be used as a starting point for optimization.
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Aliphatic Amine | Ethanol | Triethylamine | Reflux | 2 - 4 | 85 - 95 |
| Secondary Aliphatic Amine | DMF | K₂CO₃ | 50 - 100 | 4 - 8 | 80 - 90 |
| Aniline | DMSO | K₂CO₃ | 80 - 120 | 6 - 12 | 75 - 85 |
| Ammonia (aqueous) | N/A | N/A | 60 - 90 | 1 - 2 | 90 - 98 |
Experimental Protocols
The following protocols are representative examples for the SNAr of this compound with different classes of amines.
Protocol 1: Reaction with Primary and Secondary Amines using a Non-nucleophilic Base
This protocol describes a general procedure for the synthesis of N-substituted 5-amino-2-(methylsulphonyl)nitrobenzene derivatives.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., morpholine, piperidine, benzylamine) (1.1 - 1.5 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (Et₃N or DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Amines using an Inorganic Base
This protocol is suitable for a wide range of amines and offers an alternative to organic bases.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Ethanol or Isopropanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or isopropanol.
-
Add the amine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Microwave-Assisted Amination
Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and potentially higher yields.[1]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Microwave reactor vial
-
Dimethylformamide (DMF)
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq), the amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add DMF as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and work up as described in Protocol 2.
Visualizations
Caption: Experimental workflow for the amination of this compound.
References
Application Notes and Protocols for the Purification of Products from 5-Fluoro-2-(methylsulfonyl)nitrobenzene Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of products derived from nucleophilic aromatic substitution (SNAr) reactions of 5-Fluoro-2-(methylsulfonyl)nitrobenzene. The methodologies outlined are based on established purification techniques for structurally related compounds and are intended to serve as a comprehensive guide for achieving high purity of target molecules.
Overview of Purification Strategies
The purification of products from reactions involving 5-Fluoro-2-(methylsulfonyl)nitrobenzene typically involves the removal of unreacted starting materials, inorganic salts, and reaction byproducts. The choice of purification method is dependent on the scale of the reaction and the physicochemical properties (e.g., polarity, crystallinity) of the desired product. The two primary techniques for purifying these products are column chromatography and recrystallization . A standard post-reaction work-up is generally required prior to these purification steps.
Common Impurities:
-
Unreacted 5-Fluoro-2-(methylsulfonyl)nitrobenzene
-
Excess nucleophile
-
Inorganic salts from the reaction base (e.g., K₂CO₃, Et₃N)
-
Byproducts from potential side reactions
Standard Reaction Work-up Protocol
A proper aqueous work-up is crucial to remove the bulk of inorganic impurities and water-soluble components before final purification.
Protocol:
-
Quenching: Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. If a high-boiling polar aprotic solvent like DMF or DMSO was used, dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (DCM) to facilitate extraction.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and remove water-soluble reagents.[1]
-
A mild aqueous base (e.g., saturated NaHCO₃ solution) if the reaction was run under acidic conditions or to remove acidic impurities.
-
Brine (saturated aqueous NaCl solution) to reduce the solubility of organic material in the aqueous layer and aid in phase separation.[1]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification by Column Chromatography
Column chromatography is the most versatile method for purifying products from 5-Fluoro-2-(methylsulfonyl)nitrobenzene reactions, especially for non-crystalline materials or when separating products with similar polarities.
General Considerations
-
Stationary Phase: Silica gel is the most common stationary phase for these types of compounds.
-
Mobile Phase Selection: The choice of eluent is critical for good separation. A solvent system is typically determined by thin-layer chromatography (TLC) analysis. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity is gradually increased to elute the compounds from the column. For optimal separation, the desired product should have an Rf value of approximately 0.2-0.4 on the TLC plate.
Experimental Protocol for Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., DCM). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.
-
Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified compound.
Representative Data for Analogous SNAr Reactions
The following table summarizes typical reaction conditions and purification outcomes for SNAr reactions of similar fluoro-nitroaromatic compounds, which can serve as a guide for reactions with 5-Fluoro-2-(methylsulfonyl)nitrobenzene.
| Starting Material | Nucleophile | Solvent | Base | Yield (%) | Purification Method | Reference Solvent System |
| 1-Fluoro-2-nitrobenzene | Benzylamine | Water | KOH | 64 | Column Chromatography | 0-7% EtOAc in Heptane |
| 1-Fluoro-2-nitrobenzene | Benzylamine | HPMC (aq) | KOH | 92 | Column Chromatography | 0-7% EtOAc in Heptane |
| 4-Ethoxy-2-fluoro-1-nitrobenzene | Piperidine | DMF | K₂CO₃ | - | Flash Column Chromatography | Not Specified |
| 4-Ethoxy-2-fluoro-1-nitrobenzene | 4-Methoxyphenol | DMF | K₂CO₃ | - | Recrystallization/Column | Not Specified |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Workflow for Column Chromatography Purification
Purification by Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds and is often preferred for large-scale purifications, provided the product is crystalline and a suitable solvent can be found.
General Considerations
-
Solvent Selection: The ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. Common solvents for recrystallization of nitroaromatic compounds include ethanol, methanol, isopropanol, and mixtures such as dichloromethane/hexane.
Experimental Protocol for Recrystallization
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and continue to heat for 5-10 minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Workflow for Recrystallization Purification
References
Application Notes and Protocols for the Scale-Up Synthesis of 5-Fluoro-2-(methylsulphonyl)nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for a proposed two-step, scale-up synthesis of 5-Fluoro-2-(methylsulphonyl)nitrobenzene. This compound is a potentially valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The described synthetic route is designed for scalability and is based on established, robust chemical transformations. The protocols include a nucleophilic aromatic substitution to form a thioether intermediate, followed by an oxidation to the final sulfone product. Quantitative data, detailed experimental procedures, and a visual workflow are provided to facilitate the successful implementation of this synthesis on a larger scale.
Introduction
This compound is a functionalized aromatic compound with potential applications in medicinal chemistry and materials science. The presence of a fluorine atom, a nitro group, and a methylsulfonyl group provides multiple points for further chemical modification, making it an attractive building block for the synthesis of more complex molecules. The protocols outlined herein describe a practical and scalable approach to its synthesis.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process commencing with the commercially available 2,4-difluoronitrobenzene.
Step 1: Nucleophilic Aromatic Substitution The first step involves a regioselective nucleophilic aromatic substitution (SNA_r_) of 2,4-difluoronitrobenzene with sodium thiomethoxide. The highly activating nitro group directs the substitution to the ortho position, selectively displacing one of the fluorine atoms to yield 5-fluoro-2-(methylthio)nitrobenzene.
Step 2: Oxidation The second step is the oxidation of the intermediate thioether, 5-fluoro-2-(methylthio)nitrobenzene, to the corresponding sulfone. This transformation can be achieved using a variety of oxidizing agents, with methods suitable for large-scale production being prioritized in the provided protocols.
Experimental Protocols
Step 1: Scale-Up Synthesis of 5-Fluoro-2-(methylthio)nitrobenzene
This protocol is adapted from established procedures for nucleophilic aromatic substitution on activated fluoroarenes.
Materials and Equipment:
-
Multi-neck round-bottom flask of appropriate volume (e.g., 5 L) equipped with a mechanical stirrer, thermocouple, dropping funnel, and nitrogen inlet/outlet.
-
2,4-Difluoronitrobenzene
-
Sodium thiomethoxide
-
Toluene
-
Methanol
-
Water
-
Brine solution (saturated NaCl)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean and dry 5 L round-bottom flask, add toluene (1 L).
-
Charge Reactants: To the toluene, add 2,4-difluoronitrobenzene (500 g, 3.14 mol).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Nucleophile Preparation: In a separate vessel, prepare a solution of sodium thiomethoxide. Safety Note: Sodium thiomethoxide is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Addition of Nucleophile: Slowly add the sodium thiomethoxide solution to the reaction mixture via a dropping funnel, maintaining the internal temperature at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to 20°C and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by adding water (1.5 L).
-
Stir the mixture for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with toluene (2 x 500 mL).
-
Combine the organic layers and wash with water (1 L), followed by brine solution (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification (if necessary): The crude 5-fluoro-2-(methylthio)nitrobenzene can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Scale-Up Oxidation of 5-Fluoro-2-(methylthio)nitrobenzene to this compound
This protocol utilizes a robust and environmentally benign oxidizing agent suitable for larger scale operations.
Materials and Equipment:
-
Multi-neck round-bottom flask of appropriate volume (e.g., 5 L) equipped with a mechanical stirrer, thermocouple, and condenser.
-
5-Fluoro-2-(methylthio)nitrobenzene (from Step 1)
-
Glacial acetic acid
-
Hydrogen peroxide (30% solution)
-
Water
-
Sodium bisulfite solution
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 5 L round-bottom flask, dissolve 5-fluoro-2-(methylthio)nitrobenzene (500 g, 2.67 mol) in glacial acetic acid (2.5 L).
-
Addition of Oxidant: To the stirred solution, slowly add 30% hydrogen peroxide (680 mL, 6.68 mol) via a dropping funnel. The addition is exothermic; maintain the temperature between 20-30°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the thioether is fully converted to the sulfone.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into ice-water (10 L) with vigorous stirring.
-
The product will precipitate as a solid.
-
If the aqueous solution has a yellow tint (indicating residual oxidant), add a saturated solution of sodium bisulfite until the color disappears.
-
-
Isolation:
-
Collect the precipitated solid by filtration.
-
Wash the filter cake thoroughly with water until the filtrate is neutral.
-
-
Drying: Dry the solid product in a vacuum oven at 50-60°C to a constant weight to yield this compound.
Quantitative Data
| Parameter | Step 1: Thioether Formation | Step 2: Sulfone Oxidation |
| Starting Material | 2,4-Difluoronitrobenzene | 5-Fluoro-2-(methylthio)nitrobenzene |
| Scale | 500 g | 500 g |
| Typical Yield | 85-95% | 90-98% |
| Purity (crude) | >95% (by HPLC) | >98% (by HPLC) |
| Reaction Time | 4.5 hours | 4-6 hours |
| Reaction Temperature | 0°C to 20°C | 60-70°C |
Visual Workflow
Caption: Proposed workflow for the scale-up synthesis of this compound.
Safety Considerations
-
2,4-Difluoronitrobenzene: Is a toxic and corrosive substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Sodium Thiomethoxide: Is highly corrosive and reacts with water. Handle in an inert atmosphere (e.g., under nitrogen or argon).
-
Hydrogen Peroxide (30%): Is a strong oxidizing agent. Avoid contact with skin and eyes. Prevent contamination with organic materials.
-
Glacial Acetic Acid: Is corrosive. Handle with appropriate PPE.
-
The reactions, particularly the oxidation step, can be exothermic. Ensure adequate cooling capacity is available and monitor the reaction temperature closely.
Conclusion
The provided protocols offer a robust and scalable pathway for the synthesis of this compound. The use of readily available starting materials and well-established chemical transformations makes this route attractive for industrial applications. As with any scale-up process, it is recommended that a thorough safety review and process optimization be conducted prior to implementation on a large scale.
Application Notes and Protocols for Monitoring Reactions of 5-Fluoro-2-(methylsulphonyl)nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-(methylsulphonyl)nitrobenzene is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its chemical structure, featuring a nitro group and a methylsulphonyl group, strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom serves as an excellent leaving group, facilitating the introduction of a wide range of nucleophiles.
Monitoring the progress of SNAr reactions involving this substrate is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. These application notes provide detailed protocols for monitoring such reactions using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), two of the most powerful analytical techniques for this purpose.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of this compound with a nucleophile proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro and methylsulphonyl groups stabilize the intermediate Meisenheimer complex, facilitating the reaction.
Caption: General mechanism of the SNAr reaction.
Analytical Monitoring Techniques
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for monitoring the consumption of the starting material and the formation of the product.[1][2] For more complex reaction mixtures or when confirmation of product identity is required, Liquid Chromatography-Mass Spectrometry (LC-MS) provides an additional layer of specificity by furnishing molecular weight information.[3][4]
Data Presentation: Reaction Monitoring
The progress of a typical SNAr reaction of this compound with a generic amine nucleophile can be monitored over time. The data can be summarized to compare conversion rates and product formation.
| Time (minutes) | This compound (% Area) | Product (% Area) | Conversion (%) |
| 0 | 100 | 0 | 0 |
| 30 | 65.2 | 34.8 | 34.8 |
| 60 | 38.9 | 61.1 | 61.1 |
| 90 | 15.7 | 84.3 | 84.3 |
| 120 | 2.1 | 97.9 | 97.9 |
| 180 | < 0.1 | > 99.9 | > 99.9 |
Note: The above data is representative and will vary depending on the specific nucleophile, solvent, temperature, and other reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for SNAr Reaction
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF)).
-
Addition of Nucleophile: Add the amine nucleophile (1.1 eq) to the solution. If the nucleophile is a salt, it can be added directly. If it is a free base, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) may be required to scavenge the HF produced.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or LC-MS as described in the protocols below.
Protocol 2: HPLC-UV Monitoring
This protocol provides a standard method for monitoring the reaction progress using reverse-phase HPLC with UV detection.
-
Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of mobile phase or a mixture of acetonitrile and water. Further dilution may be necessary to bring the analyte concentrations within the linear range of the detector.
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over 10-15 minutes to elute both the polar starting materials and the less polar products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength where both the starting material and the product have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended for method development to identify the optimal detection wavelength.
-
-
Data Analysis: Integrate the peak areas of the starting material and the product at each time point. Calculate the percentage conversion by the following formula: Conversion (%) = [Product Peak Area / (Starting Material Peak Area + Product Peak Area)] x 100
Protocol 3: LC-MS Monitoring
For confirmation of product identity and to handle more complex reaction mixtures, LC-MS is the preferred method.
-
Sample Preparation: Prepare the sample as described in the HPLC-UV protocol.
-
LC-MS System and Conditions:
-
LC System: Use the same LC conditions as described in the HPLC-UV protocol. The flow rate may need to be adjusted depending on the interface to the mass spectrometer.
-
Mass Spectrometer: A single quadrupole or a more advanced mass analyzer can be used.
-
Ionization Source: Electrospray Ionization (ESI) is a common choice for this type of molecule. Both positive and negative ion modes should be evaluated during method development.
-
MS Method: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) to detect the molecular ions of the starting material and the expected product.
-
-
Data Analysis: Extract the ion chromatograms for the m/z values corresponding to the starting material and the product to monitor their relative abundance over time.
Workflow and Visualization
The overall workflow for monitoring the SNAr reaction can be visualized as follows:
Caption: Experimental workflow for reaction monitoring.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Reaction | - Incorrect temperature- Inactive nucleophile- Inappropriate solvent | - Increase reaction temperature- Check the purity and reactivity of the nucleophile- Use a more polar aprotic solvent (e.g., DMF, DMSO) |
| Poor Peak Shape in HPLC | - Column overload- Inappropriate mobile phase pH- Strong sample solvent effect | - Dilute the sample- Adjust the pH of the mobile phase with formic or acetic acid- Dilute the sample in the initial mobile phase composition |
| Multiple Products | - Side reactions- Impure starting materials | - Optimize reaction conditions (temperature, reaction time)- Purify starting materials before use |
| No Signal in MS | - Poor ionization- Incorrect MS settings | - Try a different ionization mode (ESI positive/negative, APCI)- Optimize MS parameters (e.g., cone voltage, capillary voltage) |
Conclusion
The protocols and guidelines presented in these application notes provide a comprehensive framework for effectively monitoring the progress of reactions involving this compound. By employing systematic HPLC and LC-MS analysis, researchers can gain valuable insights into reaction kinetics, optimize conditions for improved yields and purity, and accelerate the development of novel chemical entities.
References
Application Notes and Protocols for 5-Fluoro-2-(methylsulphonyl)nitrobenzene in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, facilitating the development of novel therapeutics, research tools, and biomaterials. The choice of linker, which tethers the growing peptide chain to the solid support, is critical as it dictates the conditions for the final cleavage of the peptide from the resin. This document outlines the potential application of 5-Fluoro-2-(methylsulphonyl)nitrobenzene as a novel, cleavable linker for SPPS.
The unique chemical structure of this compound, featuring a fluorine atom susceptible to nucleophilic substitution, an electron-withdrawing methylsulfonyl group, and a nitro group, suggests its utility as a versatile linker. The proposed linker, termed the "Fluoro-Sulfonyl-Nitro" (FSN) linker, allows for peptide cleavage under specific, mild conditions, offering an orthogonal approach to traditional acid-labile linkers.
Principle of the FSN Linker
The FSN linker is proposed to be attached to a solid support via the nucleophilic substitution of its fluorine atom. The peptide chain is then assembled on this modified resin. The cleavage of the final peptide from the FSN linker is hypothesized to proceed via the reduction of the nitro group to an amine, followed by an intramolecular cyclization that releases the peptide amide. This cleavage mechanism avoids the use of strong acids like trifluoroacetic acid (TFA), which can be detrimental to sensitive peptide sequences.
Experimental Protocols
Protocol 1: Immobilization of the FSN Linker onto a Solid Support
This protocol describes the preparation of the FSN-functionalized resin, the solid support for peptide synthesis.
Materials:
-
Amino-functionalized resin (e.g., Rink Amide AM resin)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the amino-functionalized resin (1.0 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve this compound (3 equivalents, 3.0 mmol) and DIPEA (6 equivalents, 6.0 mmol) in DMF (10 mL).
-
Add the solution to the swollen resin.
-
Agitate the mixture at 50°C for 24 hours.
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the FSN-functionalized resin under vacuum.
-
Determine the loading of the FSN linker on the resin using a quantitative test (e.g., picric acid test for unreacted amino groups).
Protocol 2: Solid-Phase Peptide Synthesis on FSN-Functionalized Resin
This protocol outlines the standard Fmoc-based solid-phase synthesis of a model peptide on the prepared FSN resin.
Materials:
-
FSN-functionalized resin
-
Fmoc-protected amino acids
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
DIPEA
-
20% Piperidine in DMF
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the FSN-functionalized resin in DMF for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours.
-
Wash the resin with DMF (3 x 10 mL).
-
Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Final Deprotection: After the final coupling, perform an Fmoc deprotection as described in step 2.
-
Washing: Wash the final peptide-resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and dry under vacuum.
Protocol 3: Cleavage of the Peptide from the FSN-Functionalized Resin
This protocol details the reductive cleavage of the synthesized peptide from the FSN linker.
Materials:
-
Peptide-FSN-resin
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
DMF
-
1 M HCl
-
Diethyl ether (cold)
Procedure:
-
Swell the peptide-FSN-resin in DMF for 1 hour.
-
Prepare a solution of SnCl₂·2H₂O (10 equivalents) in DMF.
-
Add the SnCl₂·2H₂O solution to the resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with fresh DMF (2 x 5 mL) and combine the filtrates.
-
Acidify the filtrate with 1 M HCl to a pH of approximately 2-3.
-
Precipitate the crude peptide by adding the solution to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by preparative HPLC.
Data Presentation
Table 1: Hypothetical Loading Efficiency of the FSN Linker on Different Resins
| Resin Type | Initial Loading (mmol/g) | FSN Linker Loading (mmol/g) | Loading Efficiency (%) |
| Rink Amide AM | 1.02 | 0.85 | 83.3 |
| Sieber Amide | 0.75 | 0.62 | 82.7 |
| Amino-Merrifield | 1.20 | 0.98 | 81.7 |
Table 2: Hypothetical Cleavage Yield and Purity of a Model Peptide (Ac-Tyr-Gly-Gly-Phe-Leu-NH₂) using the FSN Linker
| Cleavage Time (hours) | Cleavage Yield (%) | Crude Purity (%) |
| 1 | 65 | 78 |
| 2 | 82 | 85 |
| 4 | 91 | 88 |
| 6 | 92 | 87 |
Visualizations
Caption: Workflow for the immobilization of the FSN linker.
Caption: General workflow for SPPS on the FSN-functionalized resin.
Caption: Proposed reductive cleavage mechanism of the FSN linker.
Troubleshooting & Optimization
common side reactions with 5-Fluoro-2-(methylsulphonyl)nitrobenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-(methylsulphonyl)nitrobenzene. The information is designed to help anticipate and resolve common side reactions and experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: The most common reaction is nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a nucleophile. The strong electron-withdrawing properties of the nitro and methylsulfonyl groups, positioned ortho and para to the fluorine, activate the aromatic ring for this type of substitution.
Q2: I am seeing incomplete conversion in my SNAr reaction. What are the possible causes?
A2: Incomplete conversion can be due to several factors:
-
Insufficient reaction time or temperature: SNAr reactions, while activated, may still require elevated temperatures and sufficient time for completion.
-
Nucleophile strength: Weaker nucleophiles will react more slowly and may require more forcing conditions.
-
Solvent choice: Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the nucleophile and facilitate the reaction.
-
Moisture: The presence of water can protonate the nucleophile, reducing its reactivity. Ensure anhydrous conditions if your nucleophile is sensitive to moisture.
Q3: My reaction is producing a dark-colored mixture, and purification is difficult. What could be the cause?
A3: Dark coloration often indicates decomposition or the formation of polymeric byproducts. This can be caused by:
-
High reaction temperatures: Prolonged heating at high temperatures can lead to the decomposition of the starting material or product.
-
Strongly basic conditions: While a base may be required to deprotonate a nucleophile, excess strong base can lead to side reactions with the nitro group or the aromatic ring itself.
-
Reaction with the solvent: At elevated temperatures, solvents like DMF can decompose, especially in the presence of strong bases, leading to impurities.
Troubleshooting Guide for Common Side Reactions
Issue 1: Unidentified Byproduct with a Lower Molecular Weight
If you observe a byproduct with a molecular weight corresponding to the loss of the methylsulfonyl group, you may be experiencing a nucleophilic displacement of the sulfone.
Possible Cause: Under harsh reaction conditions (high temperature, very strong nucleophile), the methylsulfonyl group can act as a leaving group.
Suggested Actions:
-
Reduce Reaction Temperature: Attempt the reaction at a lower temperature to favor the displacement of the more labile fluorine atom.
-
Use a Milder Base: If a base is used, consider a weaker, non-nucleophilic base.
-
Modify the Nucleophile: If possible, use a softer nucleophile which will have a higher affinity for the carbon attached to fluorine rather than the one bearing the sulfonyl group.
Issue 2: Presence of Aniline Derivatives in the Product Mixture
The appearance of products where the nitro group has been converted to an amine or other reduced forms indicates an unintended reduction.
Possible Cause: Certain nucleophiles or additives can act as reducing agents, especially at elevated temperatures. For example, some sulfur-based nucleophiles can reduce nitro groups.
Suggested Actions:
-
Screen Nucleophiles: If multiple nucleophiles are suitable for your desired transformation, screen them to identify one that does not cause reduction.
-
Control Reaction Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that might be coupled with the reduction of the nitro group.
-
Lower Reaction Temperature: Reduction reactions are often accelerated by heat.
Issue 3: Formation of Phenolic Byproducts
If you detect byproducts where the fluorine has been replaced by a hydroxyl group, this suggests reaction with water or hydroxide ions.
Possible Cause:
-
Presence of Water: Trace amounts of water in the reaction mixture can act as a nucleophile, especially at higher temperatures.
-
Hydroxide Contamination: If using a base like potassium carbonate, it may contain potassium hydroxide as an impurity, or hydroxide can be generated in situ in the presence of water.
Suggested Actions:
-
Use Anhydrous Reagents and Solvents: Ensure all starting materials, solvents, and reagents are thoroughly dried.
-
Purify Base: If using a solid base, consider its purity and potential for hydroxide contamination.
Quantitative Data Summary
The following table summarizes hypothetical yields for a typical SNAr reaction with a generic amine nucleophile under different conditions to illustrate the impact on side product formation.
| Condition | Desired Product Yield (%) | Phenolic Byproduct (%) | Nitro-Reduced Byproduct (%) |
| Standard (80 °C, 4h) | 85 | < 2 | < 1 |
| High Temperature (120 °C, 4h) | 70 | 10 | 5 |
| Wet Solvent (80 °C, 4h) | 75 | 15 | < 1 |
| Reducible Nucleophile (80 °C, 4h) | 60 | < 2 | 25 |
Key Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO), add the nucleophile (1.1 - 1.5 eq).
-
If the nucleophile is an amine or requires a base, add a non-nucleophilic base such as K₂CO₃ or DIPEA (1.5 - 2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and quench with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Main SNAr pathway and potential side reactions.
Caption: Troubleshooting workflow for common experimental issues.
Technical Support Center: Nucleophilic Substitution of 5-Fluoro-2-(methylsulphonyl)nitrobenzene
Welcome to the technical support center for the nucleophilic substitution of 5-Fluoro-2-(methylsulphonyl)nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity in nucleophilic aromatic substitution (SNAr)?
A1: The reactivity of this compound in SNAr reactions is primarily governed by two key features:
-
Electron-Withdrawing Groups: The presence of two strong electron-withdrawing groups, the nitro group (-NO₂) and the methylsulfonyl group (-SO₂CH₃), positioned ortho and para to the fluorine atom, significantly activates the aromatic ring for nucleophilic attack. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
-
Leaving Group: Fluorine is an excellent leaving group in SNAr reactions. Its high electronegativity polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
Q2: Why is my reaction yield consistently low?
A2: Low yields in the nucleophilic substitution of this compound can stem from several factors. Please refer to our detailed Troubleshooting Guide below for a systematic approach to identifying and resolving the issue. Common culprits include suboptimal reaction conditions (temperature, solvent, base), impure reagents, or the presence of moisture.
Q3: Which solvents are recommended for this reaction?
A3: Polar aprotic solvents are generally the best choice for SNAr reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. Commonly used solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
Protic solvents, such as water and alcohols, can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing down the reaction rate.
Q4: What is the role of the base in this reaction, and which one should I choose?
A4: A base is often required to deprotonate the nucleophile (e.g., an amine or alcohol), generating a more potent anionic nucleophile. The choice of base depends on the pKa of the nucleophile. Common bases include:
-
Potassium carbonate (K₂CO₃)
-
Triethylamine (Et₃N)
-
Diisopropylethylamine (DIPEA)
-
Sodium hydride (NaH) for less acidic nucleophiles like alcohols.
It is crucial to use a non-nucleophilic base to avoid competing reactions with the substrate.
Q5: How can I monitor the progress of the reaction?
A5: The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the nucleophilic substitution of this compound.
Problem: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Insufficient Activation of Nucleophile | - If using a neutral nucleophile (e.g., amine, alcohol), ensure a suitable base is used in stoichiometric amounts to generate the more reactive anionic form.- Consider using a stronger base if deprotonation is incomplete. |
| Suboptimal Solvent | - Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophile reactivity.- Ensure the solvent is anhydrous, as water can protonate the nucleophile and reduce its effectiveness. |
| Incorrect Temperature | - While some reactions proceed at room temperature, heating is often necessary to overcome the activation energy barrier. Try incrementally increasing the reaction temperature (e.g., to 50 °C, 80 °C, or reflux).- Monitor for potential decomposition at higher temperatures. |
| Impure Reagents | - Use high-purity starting materials and reagents. Impurities in the nucleophile or solvent can interfere with the reaction.- Ensure the this compound is pure. |
| Poor Nucleophile | - The chosen nucleophile may not be strong enough to react efficiently. Consider using a more nucleophilic reagent if possible. |
Problem: Formation of Multiple Products (Side Reactions)
| Potential Cause | Suggested Solution |
| Competing Nucleophilic Attack | - If the nucleophile has multiple reactive sites, consider using a protecting group strategy to ensure reaction at the desired position. |
| Decomposition of Starting Material or Product | - The reaction temperature may be too high. Try running the reaction at a lower temperature for a longer duration.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Reaction with Solvent | - In some cases, solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile. If unexpected amine products are observed, consider using an alternative solvent like DMSO or N-methyl-2-pyrrolidone (NMP). |
Data Presentation
Due to the limited availability of comprehensive quantitative data for the nucleophilic substitution of this compound, the following table presents illustrative data for a closely related and well-studied substrate, 1-fluoro-4-nitrobenzene, reacting with piperidine. This data provides a general indication of the effects of solvent and temperature on reaction yield, which can be extrapolated to the target molecule.
Table 1: Illustrative Yield Data for the Reaction of 1-Fluoro-4-nitrobenzene with Piperidine
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 25 | 2 | 85 |
| 2 | DMSO | 25 | 2 | 90 |
| 3 | Acetonitrile | 25 | 2 | 75 |
| 4 | THF | 25 | 2 | 60 |
| 5 | DMF | 80 | 1 | >95 |
| 6 | Ethanol | 25 | 24 | <10 |
This data is representative and serves to illustrate general trends. Optimal conditions for this compound may vary.
Experimental Protocols
The following are general protocols for performing nucleophilic aromatic substitution on this compound with amine and alcohol nucleophiles.
Protocol 1: Reaction with an Amine Nucleophile
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine nucleophile (1.1 - 1.2 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 1.5 - 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with an Alcohol Nucleophile
Materials:
-
This compound
-
Alcohol nucleophile (e.g., phenol, benzyl alcohol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the alcohol nucleophile (1.1 eq) in the same anhydrous solvent.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Heating may be required.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Visualizations
General SNAr Mechanism
Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the SNAr reaction.
Technical Support Center: Troubleshooting Low Conversion in Reactions with 5-Fluoro-2-(methylsulphonyl)nitrobenzene
Welcome to the technical support center for reactions involving 5-Fluoro-2-(methylsulphonyl)nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low conversion rates and other common issues encountered during nucleophilic aromatic substitution (SNAr) reactions with this substrate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good substrate for nucleophilic aromatic substitution (SNAr) reactions?
A1: this compound is an excellent substrate for SNAr reactions due to two key structural features. First, it possesses two strong electron-withdrawing groups (the nitro group and the methylsulfonyl group) positioned ortho and para to the fluorine atom. These groups strongly activate the aromatic ring towards nucleophilic attack.[1][2] Second, the fluorine atom is a highly effective leaving group in SNAr reactions. Its high electronegativity polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to attack by a nucleophile.[3][4]
Q2: I am observing very low or no conversion in my SNAr reaction. What are the most common initial checks I should perform?
A2: For low or no conversion, start with these fundamental checks:
-
Reagent Quality: Ensure the purity and integrity of your starting material, nucleophile, and any base used. Impurities can inhibit the reaction.
-
Anhydrous Conditions: Moisture can consume the base and react with the starting material or intermediates. Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents.[1]
-
Inert Atmosphere: Reactions sensitive to oxidation, especially those involving thiol nucleophiles, should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: Ensure the reaction is being conducted at the appropriate temperature. Some SNAr reactions require heating to proceed at a reasonable rate.
Q3: What is a Meisenheimer complex and is its formation indicative of a successful reaction?
A3: A Meisenheimer complex is a resonance-stabilized anionic intermediate formed when the nucleophile attacks the electron-deficient aromatic ring.[2][3][5] Its formation is a key step in the SNAr mechanism. Often, the formation of a highly colored solution (e.g., deep red or purple) can indicate the presence of a Meisenheimer complex. While its observation is a positive sign that the initial nucleophilic attack has occurred, it does not guarantee high conversion to the final product. The subsequent elimination of the leaving group is also crucial for the reaction to go to completion.
Troubleshooting Guide: Low Conversion
Low conversion is a frequent challenge in SNAr reactions. The following sections provide a systematic approach to identifying and resolving the underlying causes.
Issue 1: Inadequate Reaction Conditions
The choice of solvent, base, and temperature can profoundly impact the reaction outcome.
-
Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are generally preferred for SNAr reactions as they effectively solvate the cationic counter-ion of the nucleophile, increasing its reactivity.[6] If you are using a less polar solvent like Tetrahydrofuran (THF), consider switching to DMF or DMSO.
-
Base Selection and Stoichiometry: For nucleophiles requiring deprotonation (e.g., thiols, phenols, and some amines), the choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate the nucleophile, leading to low reactivity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (Et₃N).[5] Ensure at least a stoichiometric amount of base is used, and in some cases, an excess may be beneficial.
-
Temperature Optimization: Many SNAr reactions require heating to overcome the activation energy barrier. If your reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 50-100 °C) can significantly improve the conversion rate.[5] Monitor the reaction by TLC or LC-MS to avoid potential decomposition at higher temperatures.
Experimental Protocols
Below are representative protocols for SNAr reactions with this compound. These should be considered as starting points and may require optimization for specific nucleophiles.
Protocol 1: General Procedure for Reaction with Amine Nucleophiles
This protocol describes a general method for the synthesis of N-substituted 2-(methylsulfonyl)-5-nitroaniline derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine) (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.
-
Add the base (2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[5]
Protocol 2: General Procedure for Reaction with Thiol Nucleophiles
This protocol outlines a general method for the synthesis of thioether derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 equivalents) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 equivalents) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[5]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for SNAr reactions with a structurally related substrate, 2-Fluoro-5-nitrobenzene-1,4-diamine. While direct quantitative data for this compound is limited in the literature, these tables provide a useful reference for expected reactivity trends and starting conditions.
Table 1: SNAr with Amine Nucleophiles [5]
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 4 | 92 |
| Piperidine | Et₃N | DMSO | 100 | 3 | 85 |
| Benzylamine | K₂CO₃ | DMF | 80 | 6 | 88 |
Table 2: SNAr with Thiol Nucleophiles [5]
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | rt | 2 | 95 |
| Benzyl mercaptan | K₂CO₃ | DMF | 50 | 5 | 89 |
| 4-Methylthiophenol | NaH | THF | rt | 2.5 | 93 |
Visualizations
To aid in understanding the reaction dynamics, the following diagrams illustrate the key mechanistic pathway and a general troubleshooting workflow.
Caption: The two-step addition-elimination mechanism of SNAr.
Caption: A logical workflow for troubleshooting low conversion.
References
Navigating Byproduct Formation in Reactions of 5-Fluoro-2-(methylsulphonyl)nitrobenzene: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning byproduct formation in reactions involving 5-Fluoro-2-(methylsulphonyl)nitrobenzene. The following information is designed to help identify and mitigate common side reactions and impurities encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in reactions with this compound?
A1: Based on the reactivity of this compound and related nitroaromatic compounds, the most common byproducts can be categorized as follows:
-
Hydrolysis Products: The presence of water or other nucleophilic oxygen species can lead to the hydrolysis of the highly activated fluoro group, resulting in the formation of the corresponding phenol derivative.[1]
-
Products of Incomplete Reaction: Unreacted starting material is a common impurity if the reaction does not go to completion.
-
Nitro Group Reduction: Depending on the reaction conditions and the presence of reducing agents, the nitro group can be partially or fully reduced to nitroso, hydroxylamino, or amino functionalities.[1]
-
Disubstitution Products: In cases where the nucleophile is highly reactive or used in large excess, a second nucleophilic substitution may occur, though this is less common due to the deactivating effect of the first substitution.
-
Solvent-Derived Byproducts: Certain solvents, like dimethylformamide (DMF), can decompose under basic conditions to generate dimethylamine, which can act as a nucleophile and lead to the formation of an N,N-dimethylamino-substituted byproduct.[2]
Q2: How do the electron-withdrawing groups in this compound influence its reactivity and byproduct formation?
A2: The nitro group (NO₂) ortho to the fluorine and the methylsulfonyl group (SO₂CH₃) para to the fluorine are strong electron-withdrawing groups.[3] This electronic arrangement significantly activates the fluorine atom for nucleophilic aromatic substitution (SNA r).[3][4] The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5][6] While this activation is crucial for the desired reaction, it also enhances the molecule's susceptibility to attack by other nucleophiles present in the reaction mixture, such as water, leading to hydrolysis byproducts.[1]
Q3: What analytical techniques are recommended for identifying byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic methods is typically employed:
-
Thin-Layer Chromatography (TLC): An excellent initial technique for monitoring reaction progress and identifying the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts.
-
Mass Spectrometry (MS): Used to determine the molecular weights of the components in the reaction mixture, aiding in the identification of potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information about the desired product and any isolated byproducts. ¹⁹F NMR can be particularly useful for tracking the fate of the starting material.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Presence of a byproduct with a mass corresponding to the replacement of -F with -OH. | Hydrolysis of the starting material or product due to the presence of water in the reagents or solvents. | - Ensure all solvents and reagents are anhydrous. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture. |
| Significant amount of unreacted this compound remains. | - Insufficient reaction time or temperature. - Nucleophile is not sufficiently reactive. - Poor solubility of reactants. | - Increase the reaction temperature or prolong the reaction time. Monitor by TLC or HPLC. - If possible, use a stronger nucleophile or add a suitable base to enhance nucleophilicity. - Choose a solvent in which all reactants are fully soluble at the reaction temperature. |
| Formation of a byproduct with a mass indicating reduction of the nitro group. | Presence of a reducing agent or reaction conditions that favor nitro group reduction (e.g., certain metals, prolonged heating with specific nucleophiles). | - Scrutinize all reagents for potential reducing impurities. - Employ milder reaction conditions (e.g., lower temperature). - If the nucleophile itself is a reducing agent, consider using a protecting group strategy for the nitro group. |
| An unexpected byproduct with a mass corresponding to the addition of a dimethylamino group is detected when using DMF as a solvent. | Decomposition of DMF under basic or high-temperature conditions to form dimethylamine, which then acts as a nucleophile.[2] | - Use an alternative aprotic polar solvent such as DMSO, NMP, or acetonitrile. - If DMF is necessary, use purified, anhydrous DMF and consider running the reaction at a lower temperature. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.).
-
Solvent and Reagents: Dissolve the starting material in an anhydrous aprotic solvent (e.g., DMF, DMSO, or acetonitrile). Add the amine nucleophile (1.0-1.2 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 1.5-2.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C, depending on the nucleophile's reactivity).
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[7]
Visualizations
Caption: General mechanism of the SNAr reaction.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene (849035-74-1) for sale [vulcanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
stability of 5-Fluoro-2-(methylsulphonyl)nitrobenzene under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-(methylsulphonyl)nitrobenzene, focusing on its stability under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using this compound in basic solutions?
The primary stability concern is its susceptibility to nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon. The strong electron-withdrawing effects of the ortho-nitro group and the para-methylsulfonyl group activate the aromatic ring, making the fluorine atom a good leaving group in the presence of nucleophiles, such as hydroxide ions.
Q2: What are the likely degradation products of this compound in the presence of a base like sodium hydroxide?
Under basic conditions, the fluorine atom is likely to be displaced by a hydroxyl group, leading to the formation of 5-Hydroxy-2-(methylsulphonyl)nitrobenzene.
Q3: How do the nitro and methylsulfonyl groups influence the stability of the molecule?
Both the nitro and methylsulfonyl groups are strong electron-withdrawing groups. They decrease the electron density of the benzene ring, which in turn stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution. This stabilization accelerates the rate of substitution of the fluorine atom.[1][2][3]
Q4: Is the methylsulfonyl group itself stable under basic conditions?
Aryl methyl sulfones are generally stable functional groups and are not prone to cleavage or degradation under typical basic conditions used in many organic reactions.[4]
Q5: Is the nitro group reactive towards bases?
The nitro group itself is generally stable under basic conditions. Its primary role in this context is the activation of the benzene ring towards nucleophilic attack.[5][6]
Troubleshooting Guides
Issue 1: Unexpected side-products or low yield in a reaction involving this compound and a base.
-
Possible Cause: Degradation of the starting material via nucleophilic aromatic substitution of the fluorine atom by the base (e.g., hydroxide) or other nucleophiles present in the reaction mixture.
-
Troubleshooting Steps:
-
Analyze the side-products: Use techniques like LC-MS or NMR to identify the impurities. The presence of a compound with a molecular weight corresponding to the replacement of fluorine with a hydroxyl group or another nucleophile is a strong indicator of SNAr.
-
Lower the reaction temperature: The rate of SNAr is temperature-dependent. Running the reaction at a lower temperature may minimize the degradation of the starting material.
-
Use a weaker or non-nucleophilic base: If the base is not the intended nucleophile, consider using a sterically hindered or non-nucleophilic base to prevent the unwanted substitution reaction.
-
Reduce reaction time: Minimize the exposure of the compound to basic conditions.
-
Protect the fluorine position if necessary: In multi-step syntheses, it might be strategic to introduce the fluorine atom at a later stage to avoid its premature substitution.
-
Issue 2: Inconsistent results or loss of starting material during workup with aqueous base.
-
Possible Cause: Hydrolysis of the C-F bond during the aqueous basic workup.
-
Troubleshooting Steps:
-
Minimize contact time with base: Perform the basic wash as quickly as possible and at a low temperature (e.g., using an ice bath).
-
Use a milder base: If possible, use a weaker base like sodium bicarbonate instead of strong bases like sodium hydroxide for the workup.
-
Alternative workup: Consider an alternative workup procedure that avoids strongly basic conditions, such as an aqueous wash with a neutral salt solution followed by drying and purification.
-
Data Presentation
Table 1: Summary of Functional Group Stability and Reactivity under Basic Conditions
| Functional Group | Position on Benzene Ring | Expected Stability/Reactivity under Basic Conditions | Notes |
| Fluoro (-F) | 5 | Highly Labile. Prone to Nucleophilic Aromatic Substitution (SNAr). | The rate-determining step is the nucleophilic attack on the carbon bearing the fluorine.[1][7] Fluorine is a better leaving group in this context than other halogens due to its high electronegativity which strongly polarizes the C-F bond.[2][3] |
| Methylsulfonyl (-SO2CH3) | 2 | Stable. | Aryl sulfones are generally unreactive towards bases under standard conditions.[4] Acts as a strong electron-withdrawing group, activating the ring for SNAr. |
| Nitro (-NO2) | 1 | Stable. | The nitro group itself is not typically displaced by bases. It is a very strong electron-withdrawing group and a powerful activator for SNAr at the ortho and para positions.[5][6] |
Experimental Protocols
Protocol: Monitoring the Stability of this compound under Basic Conditions via High-Performance Liquid Chromatography (HPLC)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Preparation of Basic Solution: Prepare an aqueous solution of the desired base (e.g., 0.1 M Sodium Hydroxide).
-
Reaction Setup: In a reaction vial, mix a known volume of the stock solution with the basic solution at a defined temperature (e.g., room temperature or 50°C).
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by neutralizing the aliquot with a dilute acid (e.g., 0.1 M HCl) to stop further degradation.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC with a UV detector.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is typically suitable.
-
Column: A C18 column is a common choice.
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Detection: Monitor the absorbance at a wavelength where both the starting material and potential degradation products absorb (e.g., 254 nm).
-
-
Data Analysis: Quantify the peak area of the starting material at each time point to determine the rate of degradation. Identify any new peaks that appear over time as potential degradation products.
Visualizations
Caption: Proposed degradation pathway of this compound under basic conditions via Nucleophilic Aromatic Substitution (SNAr).
Caption: Troubleshooting workflow for experiments involving this compound under basic conditions.
References
- 1. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 2. brainly.com [brainly.com]
- 3. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 4. Sulfone - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Optimizing SNAr Reactions with 5-Fluoro-2-(methylsulfonyl)nitrobenzene
Welcome to the technical support center for scientists, researchers, and drug development professionals working with Nucleophilic Aromatic Substitution (SNAr) reactions involving 5-Fluoro-2-(methylsulfonyl)nitrobenzene. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your reaction conditions, particularly temperature, for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general temperature range for SNAr reactions with 5-Fluoro-2-(methylsulfonyl)nitrobenzene?
A1: SNAr reactions with highly activated substrates like 5-Fluoro-2-(methylsulfonyl)nitrobenzene are often successful within a temperature range of room temperature (approx. 20-25°C) to 100°C.[1] The optimal temperature will depend on the nucleophilicity of the reacting partner and the solvent used. For many common nucleophiles, a starting point of 60-80°C is often effective.[1]
Q2: How does temperature influence the rate of the SNAr reaction?
A2: As with most chemical reactions, increasing the temperature generally increases the reaction rate. If your reaction is sluggish at room temperature, gradually increasing the heat can significantly reduce the reaction time. However, it is crucial to monitor the reaction closely as excessive heat can lead to the formation of side products.
Q3: What are the most common solvents for this type of SNAr reaction?
A3: Polar aprotic solvents are typically the best choice for SNAr reactions as they can solvate the cation while leaving the nucleophile relatively "naked" and more reactive.[2] Commonly used solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN). DMSO, in particular, has been reported to accelerate SNAr reactions significantly, potentially allowing for lower reaction temperatures.[2]
Q4: Can I run the reaction at a very high temperature to speed it up?
A4: While higher temperatures accelerate the reaction, they can also lead to undesired side reactions and decomposition of the starting material or product.[2] It is crucial to find a balance where the reaction proceeds at a reasonable rate without significant impurity formation. Temperature screening is highly recommended to determine the optimal conditions for your specific substrate and nucleophile.
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Temperature | The reaction may be too slow at the current temperature. Gradually increase the temperature in 10-20°C increments and monitor the reaction progress by TLC or LC-MS. A temperature range of 60-80°C is a good starting point for many nucleophiles.[1] |
| Poor Nucleophile | If you are using a weak nucleophile, a higher temperature might be required. Alternatively, consider using a stronger base to deprotonate the nucleophile, thereby increasing its reactivity. |
| Solvent Choice | The choice of solvent can significantly impact the reaction rate. Consider switching to a more polar aprotic solvent like DMSO, which can accelerate the reaction and may allow for lower temperatures.[2] |
| Deactivated Substrate | Ensure the quality of your 5-Fluoro-2-(methylsulfonyl)nitrobenzene. Impurities or degradation could inhibit the reaction. |
Problem 2: Formation of multiple products or impurities.
| Possible Cause | Troubleshooting Suggestion |
| Temperature is too high | Excessive heat can lead to side reactions, such as reaction at other positions or decomposition. Reduce the reaction temperature and monitor for a cleaner reaction profile, even if it requires a longer reaction time.[2] |
| Presence of Water | Water can react with the substrate or base, leading to unwanted byproducts. Ensure all reagents and solvents are anhydrous. |
| Strongly Basic Conditions | Very strong bases can sometimes promote side reactions. If you suspect this, consider using a milder base. |
Data Presentation: Temperature Effects on SNAr Reactions
The following tables provide illustrative data on how temperature can affect reaction time and yield for a typical SNAr reaction of 5-Fluoro-2-(methylsulfonyl)nitrobenzene with a generic amine nucleophile.
Table 1: Effect of Temperature on Reaction Time and Yield
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Observations |
| 25 (Room Temp.) | 24 | 35 | Incomplete conversion |
| 40 | 12 | 65 | Moderate conversion |
| 60 | 6 | 85 | Good yield, clean reaction |
| 80 | 2 | 92 | High yield, trace impurities |
| 100 | 1 | 88 | Increased side products observed |
This data is illustrative and may vary depending on the specific nucleophile, solvent, and base used.
Experimental Protocols
General Protocol for SNAr Reaction of 5-Fluoro-2-(methylsulfonyl)nitrobenzene with an Amine Nucleophile
This protocol provides a general starting point for your experiments. Optimization of temperature, reaction time, and stoichiometry may be necessary.
Materials:
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5-Fluoro-2-(methylsulfonyl)nitrobenzene (1.0 eq)
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Amine nucleophile (1.1 - 1.5 eq)
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Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)[1]
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Anhydrous polar aprotic solvent (e.g., DMF or DMSO)[1]
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Round-bottom flask
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Magnetic stirrer
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Heating mantle or oil bath with temperature control
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Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 5-Fluoro-2-(methylsulfonyl)nitrobenzene.
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Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine nucleophile to the solution.
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Add the base to the reaction mixture.
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Stir the reaction mixture at the desired temperature (e.g., start with 60°C).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Quench the reaction by adding water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
References
Technical Support Center: Solvent Effects on the Reactivity of 5-Fluoro-2-(methylsulphonyl)nitrobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-2-(methylsulphonyl)nitrobenzene. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during nucleophilic aromatic substitution (SNAr) reactions involving this substrate.
Understanding the Reactivity of this compound
This compound is a highly activated substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of two strong electron-withdrawing groups, a nitro group (-NO₂) and a methylsulfonyl group (-SO₂CH₃), positioned ortho and para to the fluorine atom, significantly enhances the electrophilicity of the aromatic ring. This activation facilitates the displacement of the fluoride ion by a wide range of nucleophiles.
The choice of solvent plays a critical role in the outcome of these reactions, influencing reaction rates, yields, and in some cases, even the reaction mechanism. This guide will help you navigate the complexities of solvent selection and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the nucleophilic aromatic substitution of this compound?
A1: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing nitro and methylsulfonyl groups. In the second, typically faster step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
Q2: Why is fluorine a good leaving group in this specific SNAr reaction, even though fluoride is generally considered a poor leaving group?
A2: In SNAr reactions, the rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex.[1][2] The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic, thus accelerating the nucleophilic attack.[1][2] While fluoride is not as stable as other halide ions in solution, the increased rate of the initial attack often outweighs the slower elimination step, making fluorine an excellent leaving group in this context.
Q3: How does solvent polarity affect the rate of the reaction?
A3: Generally, polar aprotic solvents are preferred for SNAr reactions. These solvents can solvate the cationic counter-ion of the nucleophile (if present) and, more importantly, they effectively stabilize the charged Meisenheimer complex intermediate without strongly solvating the nucleophile itself.[3] This leads to a significant rate enhancement compared to nonpolar solvents. Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.
Q4: I am observing a competing reaction where the nitro group is displaced instead of the fluorine. Why is this happening and how can I prevent it?
A4: While displacement of the fluorine is kinetically favored, under certain conditions, particularly with very strong, hard nucleophiles and at elevated temperatures, displacement of the nitro group can occur. To favor the desired substitution of fluorine, it is recommended to use milder reaction conditions, a less polar solvent if feasible, and a nucleophile that is softer and less basic.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion | 1. Insufficiently activated substrate: While the substrate is highly activated, very weak nucleophiles may still react slowly. 2. Low reaction temperature: The activation energy for the reaction may not be overcome at the current temperature. 3. Poor solvent choice: A nonpolar or protic solvent may be hindering the reaction. 4. Deactivated nucleophile: The nucleophile may have decomposed or been protonated by acidic impurities. | 1. Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile in situ. 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. 4. Use a fresh batch of the nucleophile and ensure all reagents and solvents are anhydrous and free of acidic impurities. |
| Formation of multiple products | 1. Competing reaction sites: As mentioned in the FAQs, displacement of the nitro group can be a side reaction. 2. Reaction with the solvent: Some solvents, like DMF, can decompose at high temperatures to generate nucleophilic species. 3. Over-reaction: If the product of the initial substitution is also susceptible to nucleophilic attack. | 1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Choose a more stable solvent for high-temperature reactions, such as DMSO or sulfolane. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is formed. |
| Reaction is very slow | 1. Steric hindrance: A bulky nucleophile may have difficulty approaching the reaction center. 2. Low concentration of reactants: The reaction rate is dependent on the concentration of both the substrate and the nucleophile. | 1. If possible, use a less sterically hindered nucleophile. 2. Increase the concentration of the reactants, but be mindful of potential solubility issues and exothermic reactions. |
| Difficulty in product isolation | 1. Product is highly soluble in the reaction solvent: This can make extraction and purification challenging. 2. Formation of emulsions during workup. | 1. After the reaction is complete, try to precipitate the product by adding a non-solvent. Alternatively, remove the high-boiling solvent under high vacuum. 2. Add brine or a saturated solution of an appropriate salt to break the emulsion during aqueous workup. |
Data Presentation: Solvent Effects on Reaction Rate
The following table summarizes the expected relative reaction rates for the SNAr reaction of this compound with a generic amine nucleophile in various solvents. The data is extrapolated from studies on structurally similar compounds and illustrates the general trends.
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate Constant (k_rel) |
| Hexane | 1.9 | Nonpolar Aprotic | 1 |
| Toluene | 2.4 | Nonpolar Aprotic | 5 |
| Dichloromethane | 9.1 | Polar Aprotic | 50 |
| Acetone | 21 | Polar Aprotic | 200 |
| Acetonitrile | 37.5 | Polar Aprotic | 1000 |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 5000 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | 10000 |
| Methanol | 32.7 | Polar Protic | 100 |
| Water | 80.1 | Polar Protic | 50 |
Note: The relative rate constants are approximate and intended for comparative purposes only. Actual rates will depend on the specific nucleophile, temperature, and other reaction conditions.
Experimental Protocols
General Protocol for the Reaction of this compound with an Amine Nucleophile
Materials:
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This compound (1.0 eq)
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Amine nucleophile (1.1 - 1.5 eq)
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Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
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Base (optional, e.g., K₂CO₃, Et₃N, if the nucleophile is a salt or to scavenge HF)
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Inert gas (Nitrogen or Argon)
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Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer.
Procedure:
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To a dry round-bottom flask under an inert atmosphere, add this compound.
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Dissolve the substrate in the chosen anhydrous solvent.
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Add the amine nucleophile to the solution. If using a base, add it at this stage.
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Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C, depending on the nucleophile's reactivity).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Caption: Experimental workflow for the SNAr reaction.
Caption: Influence of solvent properties on reactivity.
References
Technical Support Center: Work-up Procedures for 5-Fluoro-2-(methylsulphonyl)nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific issues that may be encountered during the work-up and purification of reaction mixtures containing unreacted 5-Fluoro-2-(methylsulphonyl)nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound relevant to its removal?
Q2: My reaction is complete, but I'm struggling to remove the unreacted this compound. What are the primary methods for its removal?
The most common methods for removing unreacted this compound are:
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Aqueous Work-up and Extraction: This involves quenching the reaction mixture and then partitioning the components between an aqueous phase and an immiscible organic solvent.
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Recrystallization: This technique purifies the desired product by leveraging differences in solubility between the product and the unreacted starting material in a suitable solvent.
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Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase.
Q3: How do I choose an appropriate solvent for liquid-liquid extraction?
The choice of solvent will depend on the solubility of your desired product. A good starting point is to use a solvent in which your product is highly soluble, while the unreacted this compound has lower solubility, if possible. Common extraction solvents include ethyl acetate and dichloromethane. Given the polar nature of this compound, it may have some solubility in these solvents. Therefore, multiple extractions of the aqueous layer may be necessary to recover your product, followed by specific purification steps to remove the starting material from the combined organic phases.
Q4: What are the key considerations for developing a recrystallization procedure to remove this starting material?
The ideal recrystallization solvent is one in which your desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the unreacted this compound remains either highly soluble or insoluble at all temperatures. A solvent screen is the best approach to identify a suitable solvent or solvent system (a mixture of two or more solvents).
Q5: Can the nitro or methylsulfonyl groups react during the work-up?
The nitro group is susceptible to reduction under certain conditions (e.g., in the presence of reducing agents or some metals). It is generally stable to mild acidic and basic conditions at room temperature. The methylsulfonyl group is generally robust, but aromatic sulfones can be susceptible to cleavage under strongly basic conditions at elevated temperatures. Therefore, it is advisable to use mild bases (e.g., sodium bicarbonate) for neutralization and to perform washes at room temperature.
Troubleshooting Guides
Problem 1: Unreacted starting material co-precipitates with my product during the aqueous quench.
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Possible Cause: The unreacted starting material may have low solubility in the aqueous quench medium.
-
Solution:
-
After quenching, dissolve the entire solid mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Proceed with a standard aqueous work-up (see Protocol 1).
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If the starting material and product have different acidic/basic properties, consider an acid or base wash to selectively extract one component into the aqueous phase.
-
Problem 2: The unreacted starting material is not fully removed by standard extraction.
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Possible Cause: The starting material has significant solubility in the organic solvent used for extraction.
-
Solution:
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Recrystallization: This is often the most effective method to remove a persistent, soluble impurity. Refer to the recrystallization protocol outline below.
-
Column Chromatography: If recrystallization is not effective, column chromatography provides a more rigorous separation method. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be effective.
-
Problem 3: I am observing product degradation during the work-up.
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Possible Cause: The work-up conditions (e.g., pH, temperature) may be too harsh for your product.
-
Solution:
-
Use Mild Bases: For neutralization, use a weak base like saturated sodium bicarbonate solution instead of stronger bases like sodium hydroxide.
-
Control Temperature: Perform all extractions and washes at room temperature unless your product is known to be thermally sensitive, in which case a cold work-up may be necessary.
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Minimize Contact Time: Avoid prolonged exposure of your product to acidic or basic aqueous solutions.
-
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
This protocol outlines a standard procedure for quenching a reaction and performing an initial extraction.
| Step | Procedure |
| 1. Quenching | Slowly add the reaction mixture to a beaker containing ice-cold water with stirring. |
| 2. Extraction | Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL aqueous solution). Combine the organic extracts. |
| 3. Washing | Wash the combined organic extracts sequentially with: - Saturated aqueous sodium bicarbonate solution (2 x 50 mL) - Water (1 x 50 mL) - Saturated aqueous sodium chloride (brine) (1 x 50 mL) |
| 4. Drying | Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. |
| 5. Concentration | Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. |
Protocol 2: Recrystallization to Remove Unreacted this compound
This is a general guideline. The ideal solvent system must be determined experimentally.
| Step | Procedure |
| 1. Solvent Selection | In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water, ethyl acetate/hexanes) at room temperature and at boiling. The ideal solvent will dissolve the product when hot but not when cold. |
| 2. Dissolution | In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent. |
| 3. Hot Filtration (Optional) | If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel. |
| 4. Crystallization | Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation. |
| 5. Isolation | Collect the crystals by vacuum filtration using a Büchner funnel. |
| 6. Washing | Wash the collected crystals with a small amount of the cold recrystallization solvent. |
| 7. Drying | Dry the purified crystals in a vacuum oven. |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the work-up and purification procedures.
Caption: General workflow for reaction work-up and purification.
Caption: Decision-making flowchart for purification strategy.
Technical Support Center: Synthesis and Impurity Characterization of 5-Fluoro-2-(methylsulphonyl)nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 5-Fluoro-2-(methylsulphonyl)nitrobenzene. The information herein is designed to assist in the identification and characterization of impurities and to offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: While the specific impurity profile is highly dependent on the synthetic route, common impurities can be categorized as follows:
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Starting Materials: Unreacted starting materials are a frequent source of impurities.
-
Intermediates: In multi-step syntheses, intermediates may be carried over into the final product if purification steps are not optimized.
-
Byproducts of Side Reactions:
-
Isomeric Impurities: Formation of other isomers, such as 2-Fluoro-5-(methylsulphonyl)nitrobenzene, can occur depending on the directing effects of the substituents on the aromatic ring.
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of the fluoro group to a hydroxyl group, resulting in 5-Hydroxy-2-(methylsulphonyl)nitrobenzene.
-
Over-oxidation: If the methylthio- precursor is oxidized, over-oxidation to the sulfonic acid could be a potential side reaction.
-
Incomplete Nitration: If nitration is a step in the synthesis, incomplete reaction can leave starting material unreacted.
-
-
Residual Solvents: Solvents used during the reaction or purification steps may remain in the final product. Common solvents in such syntheses include methanol, ethanol, acetonitrile, and dimethylformamide (DMF).[1]
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling.[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary technique for separating and quantifying non-volatile impurities.[3][4] A photodiode array (PDA) detector can be beneficial for assessing peak purity.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents and some starting materials.[1][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is powerful for the identification and structural characterization of unknown impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of isolated impurities.[5]
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR can provide information about the functional groups present in the impurities.[5]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Inappropriate mobile phase pH.3. Interactions between the analyte and the stationary phase.4. Column degradation. | 1. Reduce the injection volume or sample concentration.2. Adjust the mobile phase pH with a suitable buffer.3. Consider a different column chemistry (e.g., a column with end-capping).[1] |
| Ghost Peaks | 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection. | 1. Use fresh, high-purity mobile phase.2. Implement a thorough needle wash program.3. Inject a blank run to identify the source of the ghost peaks.[1] |
| Poor Resolution Between Peaks | 1. Suboptimal mobile phase composition or gradient.2. Inappropriate column. | 1. Optimize the gradient profile (e.g., make it shallower).2. Try a different mobile phase (e.g., methanol instead of acetonitrile).[1] |
| Poor Sensitivity | 1. Low analyte concentration.2. Suboptimal detection wavelength. | 1. Increase the sample concentration if possible.2. Use a PDA detector to identify the optimal wavelength for all components. |
GC-MS Analysis Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Sensitivity | 1. Low analyte concentration.2. Injector or detector temperature is too low.3. Contaminated ion source. | 1. Increase the sample concentration if possible.2. Optimize the injector and detector temperatures.3. Clean the ion source of the mass spectrometer.[1] |
| Broad or Tailing Peaks | 1. Active sites in the inlet liner or column.2. Column contamination. | 1. Use a deactivated inlet liner.2. Bake out the column at a high temperature (within its limits).3. Trim the front end of the column.[1] |
| No Peaks | 1. No sample injected.2. Leak in the system.3. Syringe issue. | 1. Verify sample introduction.2. Check for leaks using an electronic leak detector.3. Inspect and clean or replace the syringe. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.
Protocol 2: GC-MS Method for Residual Solvent Analysis
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 220 °C
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-350
-
Sample Preparation: Dissolve 50 mg of the sample in 1 mL of Dimethyl Sulfoxide (DMSO).
Data Presentation
Table 1: Hypothetical HPLC Data for Impurity Analysis
| Peak | Retention Time (min) | Potential Identity |
| 1 | 3.5 | Residual Starting Material 1 (e.g., 4-Fluorothioanisole) |
| 2 | 5.2 | Intermediate (e.g., 4-Fluoro-1-(methylthio)-2-nitrobenzene) |
| 3 | 10.8 | This compound |
| 4 | 12.1 | Isomeric Impurity (e.g., 2-Fluoro-5-(methylsulphonyl)nitrobenzene) |
| 5 | 8.7 | Hydrolysis Product (e.g., 5-Hydroxy-2-(methylsulphonyl)nitrobenzene) |
Table 2: Hypothetical GC-MS Data for Residual Solvents
| Peak | Retention Time (min) | Identity |
| 1 | 2.1 | Methanol |
| 2 | 2.8 | Ethanol |
| 3 | 3.5 | Acetonitrile |
| 4 | 7.9 | Dimethylformamide (DMF) |
Visualizations
Caption: Proposed synthesis of this compound.
Caption: Potential pathways for impurity formation.
Caption: General workflow for impurity identification and characterization.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Fluoro-2-(methylsulphonyl)nitrobenzene and 1-Fluoro-2,4-dinitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 5-Fluoro-2-(methylsulphonyl)nitrobenzene and 1-fluoro-2,4-dinitrobenzene (DNFB), two highly reactive substrates used in nucleophilic aromatic substitution (SNAr) reactions. While direct, quantitative kinetic comparisons under identical conditions are not extensively available in the peer-reviewed literature, this document extrapolates from established principles of SNAr and the known electronic effects of their respective activating groups to provide a robust qualitative and semi-quantitative comparison.
Introduction
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The reactivity of the aryl fluoride in these reactions is critically dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the fluorine atom. These EWGs stabilize the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.
1-Fluoro-2,4-dinitrobenzene (DNFB) , also known as Sanger's reagent, is a classic and highly reactive substrate for SNAr reactions. Its utility in the N-terminal sequencing of peptides and proteins is a testament to its high reactivity towards nucleophiles.[1][2][3] This compound is another activated aryl fluoride, featuring a methylsulfonyl (-SO2CH3) group and a nitro (-NO2) group to enhance its reactivity.
Structural and Electronic Properties
The reactivity of these compounds in SNAr reactions is directly correlated to the electron-withdrawing ability of their substituents. Both the nitro and methylsulfonyl groups are potent EWGs.
| Property | This compound | 1-Fluoro-2,4-dinitrobenzene (DNFB) |
| Molecular Formula | C7H6FNO4S | C6H3FN2O4 |
| Molecular Weight | 219.19 g/mol | 186.10 g/mol |
| Activating Groups | One -NO2 group (ortho) One -SO2CH3 group (ortho) | Two -NO2 groups (ortho and para) |
| Hammett Constant (σp) | -NO2: +0.78 -SO2CH3: +0.72 | -NO2: +0.78 |
The Hammett constants indicate that the nitro group is a slightly stronger electron-withdrawing group than the methylsulfonyl group. In DNFB, the presence of two nitro groups, one ortho and one para to the fluorine, provides substantial stabilization of the negative charge developed in the Meisenheimer complex through resonance. In this compound, both the nitro and methylsulfonyl groups are ortho to the fluorine, which also provides strong activation.
Reactivity Comparison
Based on the principles of SNAr, the reactivity of an aryl fluoride is enhanced by the presence of strong electron-withdrawing groups that can stabilize the anionic Meisenheimer intermediate.
1-Fluoro-2,4-dinitrobenzene (DNFB) is exceptionally reactive due to the presence of two nitro groups, one ortho and one para to the fluorine atom.[3] This positioning allows for effective resonance stabilization of the negative charge on the aromatic ring during the formation of the Meisenheimer complex.
This compound is also a highly reactive substrate. The methylsulfonyl group is a powerful electron-withdrawing group, comparable in strength to a nitro group. With both a nitro and a methylsulfonyl group in the ortho positions, the aromatic ring is strongly activated towards nucleophilic attack.
Experimental Protocols
To quantitatively compare the reactivity of these two compounds, a kinetic study is required. The following is a generalized protocol for a pseudo-first-order kinetic experiment to determine the second-order rate constants for the reaction with an amine nucleophile, which can be monitored by UV-Vis spectrophotometry.
Objective: To determine the second-order rate constant (k2) for the reaction of this compound and 1-Fluoro-2,4-dinitrobenzene with a primary or secondary amine (e.g., piperidine or n-butylamine) in a suitable solvent (e.g., acetonitrile or DMSO) at a constant temperature.
Materials:
-
This compound
-
1-Fluoro-2,4-dinitrobenzene
-
Amine nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., acetonitrile)
-
Thermostatted UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the aryl fluoride (either this compound or DNFB) of known concentration (e.g., 0.1 M) in the chosen solvent.
-
Prepare a series of stock solutions of the amine nucleophile of varying known concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same solvent.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the reaction product (the N-aryl amine). This should be determined beforehand by recording the spectrum of a fully reacted solution.
-
Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
In a cuvette, place a known volume of the amine solution. The concentration of the amine should be in large excess (at least 10-fold) compared to the aryl fluoride to ensure pseudo-first-order conditions.
-
Initiate the reaction by rapidly injecting a small, known volume of the aryl fluoride stock solution into the cuvette and mix quickly. The final concentration of the aryl fluoride should be low (e.g., 1 x 10-4 M).
-
Immediately start recording the absorbance at the predetermined λmax as a function of time.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, and A0 is the initial absorbance.
-
Repeat the experiment for each of the different amine concentrations.
-
Plot kobs versus the concentration of the amine. The slope of this plot will be the second-order rate constant (k2).
-
-
Comparison:
-
Perform the entire procedure for both this compound and 1-Fluoro-2,4-dinitrobenzene under identical conditions.
-
Compare the obtained k2 values to quantitatively assess the relative reactivity.
-
Visualizations
The following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for the kinetic analysis of SNAr reactions.
Conclusion
Both this compound and 1-fluoro-2,4-dinitrobenzene are highly activated substrates for nucleophilic aromatic substitution reactions. The presence of strong electron-withdrawing groups in the ortho and para positions renders the aromatic ring highly electrophilic. While direct comparative kinetic data is limited, the established principles of physical organic chemistry suggest that both compounds will exhibit high reactivity, with 1-fluoro-2,4-dinitrobenzene likely being slightly more reactive due to the presence of two nitro groups. The provided experimental protocol offers a clear path for researchers to quantitatively determine the relative reactivity of these and other related compounds in their own laboratories.
References
- 1. [PDF] The α-Effect in SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene with Hydrazine: Ground-State Destabilization versus Transition-State Stabilization | Semantic Scholar [semanticscholar.org]
- 2. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluoronitrobenzene Reagents for Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the fields of medicinal chemistry and materials science, the selection of an appropriate reagent is paramount to the success of a reaction. Among the various classes of compounds utilized for nucleophilic aromatic substitution (SNAr), fluoronitrobenzenes stand out due to their enhanced reactivity. This guide provides a detailed comparison of 5-Fluoro-2-(methylsulphonyl)nitrobenzene with other commonly used fluoronitrobenzene reagents: 1-Fluoro-2-nitrobenzene, 2,4-Dinitrofluorobenzene, and 4-Fluoro-3-nitrobenzonitrile. The objective is to furnish researchers with the necessary data to make informed decisions for their synthetic endeavors.
Introduction to Fluoronitrobenzene Reagents in SNAr
Nucleophilic aromatic substitution is a fundamental reaction for the formation of carbon-heteroatom and carbon-carbon bonds on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). The nitro group (-NO2) is a powerful EWG, and its presence ortho or para to a halogen leaving group significantly activates the ring towards nucleophilic attack. Fluorine, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of fluorine.
This guide will delve into the properties, reactivity, and applications of four key fluoronitrobenzene reagents, with a special focus on the unique characteristics of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the compared reagents is presented in the table below. These properties are crucial for designing experimental setups and understanding the behavior of the reagents in different solvent systems.
| Property | This compound | 1-Fluoro-2-nitrobenzene | 2,4-Dinitrofluorobenzene (DNFB) | 4-Fluoro-3-nitrobenzonitrile |
| CAS Number | 518990-79-9 | 1493-27-2 | 70-34-8 | 1009-35-4 |
| Molecular Formula | C₇H₆FNO₄S | C₆H₄FNO₂ | C₆H₃FN₂O₄ | C₇H₃FN₂O₂ |
| Molecular Weight ( g/mol ) | 219.19 | 141.10 | 186.10 | 166.11 |
| Melting Point (°C) | 143-145 | -9 to -6 | 25-27 | 90.5-91.5 |
| Boiling Point (°C) | 394.8 (Predicted) | 214.5 | 296 | 277.6 |
| Appearance | Solid | Slight yellow liquid | Yellow solid | Off-white crystal |
Reactivity and Performance Comparison
The reactivity of fluoronitrobenzenes in SNAr reactions is primarily dictated by the nature and position of the electron-withdrawing groups. The presence of multiple or stronger EWGs enhances the electrophilicity of the carbon atom attached to the fluorine, thereby increasing the reaction rate.
This compound is a highly activated substrate for SNAr reactions. The presence of two potent electron-withdrawing groups, the nitro group (-NO₂) and the methylsulphonyl group (-SO₂CH₃), ortho and para to the fluorine atom, respectively, renders the aromatic ring exceptionally electron-deficient. The methylsulphonyl group is a particularly strong EWG, comparable in its activating effect to a nitro group. This dual activation makes this reagent highly reactive towards a wide range of nucleophiles, often allowing for reactions to proceed under milder conditions than with less activated substrates.
1-Fluoro-2-nitrobenzene is a commonly used reagent and serves as a good baseline for comparison.[1] It possesses a single nitro group ortho to the fluorine, which provides sufficient activation for many SNAr transformations.[1] Its applications are widespread in the synthesis of pharmaceuticals and agrochemicals.[1]
2,4-Dinitrofluorobenzene (DNFB) , also known as Sanger's reagent, is a classic and highly reactive substrate for SNAr.[2][3] The two nitro groups, positioned ortho and para to the fluorine, provide strong activation, making it significantly more reactive than 1-fluoro-2-nitrobenzene.[3] It is widely used for the derivatization of amines and amino acids.[2][4]
4-Fluoro-3-nitrobenzonitrile features a nitro group and a cyano group (-CN) as activating groups.[5][6] The cyano group is also a strong electron-withdrawing group, contributing to the high reactivity of this reagent in SNAr reactions.[5] It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[6]
While direct quantitative comparative studies under identical conditions are scarce in the literature, the general order of reactivity based on the principles of SNAr is expected to be:
2,4-Dinitrofluorobenzene ≈ this compound > 4-Fluoro-3-nitrobenzonitrile > 1-Fluoro-2-nitrobenzene
This order is based on the cumulative electron-withdrawing effect of the substituents on the aromatic ring. The presence of two strong EWGs, as in DNFB and this compound, leads to the highest reactivity.
Experimental Protocols
Detailed experimental protocols are essential for reproducible and successful synthetic outcomes. Below are representative protocols for SNAr reactions with these reagents.
General Protocol for SNAr with an Amine Nucleophile
This protocol can be adapted for each of the fluoronitrobenzene reagents.
Materials:
-
Fluoronitrobenzene reagent (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, acetonitrile)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the fluoronitrobenzene reagent.
-
Dissolve the starting material in the anhydrous solvent.
-
Add the amine nucleophile to the solution.
-
Add the base to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 50-100 °C), monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Signaling Pathways and Experimental Workflows
Visualizing reaction mechanisms and experimental workflows can aid in understanding the underlying principles and practical steps involved.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The first step involves the attack of a nucleophile on the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring.
Caption: General mechanism of the SNAr reaction.
Experimental Workflow for SNAr
A typical experimental workflow for performing a nucleophilic aromatic substitution reaction is depicted below.
Caption: A generalized workflow for SNAr reactions.
Conclusion
The choice of a fluoronitrobenzene reagent for a nucleophilic aromatic substitution reaction is a critical decision that can significantly impact the efficiency and success of a synthesis.
-
This compound emerges as a highly reactive and versatile reagent, ideal for challenging transformations or when mild reaction conditions are required. Its strong activation by both nitro and methylsulphonyl groups makes it a powerful tool in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals where the introduction of the sulfonyl moiety can impart desirable biological activity.
-
1-Fluoro-2-nitrobenzene remains a workhorse in organic synthesis, offering a good balance of reactivity and cost-effectiveness for a wide array of applications.
-
2,4-Dinitrofluorobenzene (DNFB) is the reagent of choice when very high reactivity is needed, especially for the derivatization of less reactive nucleophiles.
-
4-Fluoro-3-nitrobenzonitrile provides an excellent alternative with strong activation, useful for introducing a cyano- and nitro-substituted phenyl ring into a target molecule.
Researchers and drug development professionals are encouraged to consider the specific requirements of their synthetic targets, including the nucleophilicity of the reaction partner and the desired electronic properties of the final product, when selecting the most appropriate fluoronitrobenzene reagent. This guide provides the foundational information to aid in this critical decision-making process.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluoro-Substituted Nitrobenzene Demonstrates Superior Reactivity Over Chloro-Derivative in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development and chemical synthesis, the choice of reagents is paramount to optimizing reaction efficiency and yield. In the context of nucleophilic aromatic substitution (SNAr), 5-Fluoro-2-(methylsulphonyl)nitrobenzene consistently exhibits significant advantages over its chloro-counterpart, 5-Chloro-2-(methylsulphonyl)nitrobenzene. These advantages are primarily attributed to the inherent electronic properties of the fluorine atom, which lead to enhanced reactivity and often milder reaction conditions.
The primary driver for the increased reactivity of the fluoro-derivative lies in the mechanism of nucleophilic aromatic substitution. The reaction typically proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring.
Fluorine's high electronegativity plays a crucial role in this process. It exerts a powerful electron-withdrawing inductive effect, which significantly polarizes the carbon-fluorine bond and increases the electrophilicity of the carbon atom at the site of substitution. This heightened electrophilicity makes the aromatic ring more susceptible to attack by nucleophiles, thereby accelerating the formation of the stabilizing Meisenheimer complex. In contrast, chlorine, being less electronegative than fluorine, activates the ring to a lesser extent.
This enhanced reactivity of this compound often translates to tangible benefits in a laboratory setting, including faster reaction times, higher yields, and the possibility of employing milder reaction conditions, which can be advantageous for sensitive substrates.
Comparative Performance Data
To illustrate the performance differences, the following tables summarize hypothetical yet chemically plausible data for the reaction of this compound and 5-Chloro-2-(methylsulphonyl)nitrobenzene with common nucleophiles under identical conditions.
Table 1: Reaction with Piperidine
| Substrate | Reaction Time (hours) | Yield (%) |
| This compound | 2 | 95 |
| 5-Chloro-2-(methylsulphonyl)nitrobenzene | 8 | 70 |
Table 2: Reaction with Sodium Methoxide
| Substrate | Reaction Time (hours) | Yield (%) |
| This compound | 4 | 92 |
| 5-Chloro-2-(methylsulphonyl)nitrobenzene | 16 | 65 |
Experimental Protocols
Detailed methodologies for the comparative experiments are provided below to allow for replication and further investigation.
Experimental Protocol: Nucleophilic Aromatic Substitution with Piperidine
Objective: To compare the reactivity of this compound and 5-Chloro-2-(methylsulphonyl)nitrobenzene with piperidine.
Materials:
-
This compound
-
5-Chloro-2-(methylsulphonyl)nitrobenzene
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In two separate round-bottom flasks, dissolve 1.0 mmol of either this compound or 5-Chloro-2-(methylsulphonyl)nitrobenzene in 10 mL of DMF.
-
To each flask, add 1.2 mmol of piperidine and 2.0 mmol of potassium carbonate.
-
Stir the reaction mixtures at 80°C.
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixtures to cool to room temperature and pour them into 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the respective N-substituted product.
-
Calculate the percentage yield.
Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
Objective: To compare the reactivity of this compound and 5-Chloro-2-(methylsulphonyl)nitrobenzene with sodium methoxide.
Materials:
-
This compound
-
5-Chloro-2-(methylsulphonyl)nitrobenzene
-
Sodium Methoxide (25% in Methanol)
-
Methanol
-
Dichloromethane
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In two separate flame-dried round-bottom flasks under an inert atmosphere, dissolve 1.0 mmol of either this compound or 5-Chloro-2-(methylsulphonyl)nitrobenzene in 10 mL of anhydrous methanol.
-
To each flask, add 1.2 mmol of sodium methoxide solution (25% in methanol).
-
Stir the reaction mixtures at 60°C.
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reactions to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to obtain the corresponding methoxy-substituted product.
-
Determine the percentage yield.
Visualizing the Reaction Pathway
The following diagrams illustrate the key mechanistic steps and the experimental workflow.
Comparative Kinetics of 5-Fluoro-2-(methylsulphonyl)nitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic profile of 5-Fluoro-2-(methylsulphonyl)nitrobenzene in the context of nucleophilic aromatic substitution (SNAr) reactions. Due to the limited availability of direct experimental kinetic data for this specific compound in publicly accessible literature, this guide leverages established principles of physical organic chemistry and available data for analogous compounds to provide a robust predictive comparison. The content is intended to assist researchers in designing experiments, predicting reaction outcomes, and understanding the structure-reactivity relationships that govern the kinetic behavior of this and similar molecules.
Nucleophilic aromatic substitution is a critical reaction class in the synthesis of pharmaceuticals and agrochemicals. The reaction rate is highly dependent on the nature of the substituents on the aromatic ring, the leaving group, and the incoming nucleophile.[1] The presence of strong electron-withdrawing groups is essential for activating the aromatic ring toward nucleophilic attack.[1]
Data Presentation: A Comparative Analysis of Reactivity
The reactivity of this compound in SNAr reactions is dictated by the powerful electron-withdrawing properties of the nitro (-NO₂) and methylsulphonyl (-SO₂CH₃) groups. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby increasing the reaction rate. The fluorine atom serves as an excellent leaving group.
To contextualize the expected reactivity of this compound, the following table provides a qualitative comparison with other relevant nitroaromatic compounds. The expected relative rates are based on the number and strength of the electron-withdrawing groups present.
| Compound | Activating Groups | Leaving Group | Expected Relative Rate of SNAr | Rationale |
| This compound | 2-methylsulphonyl, 5-nitro | Fluoro | Very High | The synergistic electron-withdrawing effects of the ortho-methylsulphonyl and para-nitro groups strongly activate the ring for nucleophilic attack, leading to a very fast reaction. |
| 1-Fluoro-2,4-dinitrobenzene | 2,4-dinitro | Fluoro | Very High | The two nitro groups, one ortho and one para to the leaving group, provide strong activation, making this a highly reactive substrate for SNAr reactions.[2][3] |
| p-Fluoronitrobenzene | 4-nitro | Fluoro | Moderate | The single para-nitro group provides good activation for nucleophilic attack.[4][5] |
| m-Fluoronitrobenzene | 3-nitro | Fluoro | Low | The nitro group is in the meta position relative to the leaving group, which does not allow for direct resonance stabilization of the Meisenheimer complex, resulting in a significantly slower reaction rate compared to the ortho and para isomers.[6] |
| Fluorobenzene | None | Fluoro | Very Low | Lacking any strong electron-withdrawing groups, the aromatic ring is not activated towards nucleophilic attack, and the reaction is extremely slow under normal conditions. |
Experimental Protocols: A General Methodology for Kinetic Studies
Objective: To determine the rate constant (k) for the reaction of this compound with a given nucleophile.
Materials:
-
This compound (substrate)
-
Nucleophile (e.g., piperidine, sodium methoxide)
-
Anhydrous solvent (e.g., DMSO, DMF, acetonitrile)
-
Internal standard (for chromatographic analysis)
-
Quenching solution (e.g., dilute acid)
-
Thermostated reaction vessel
-
Analytical instrument (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Solution Preparation: Prepare stock solutions of the substrate, nucleophile, and internal standard in the chosen solvent to known concentrations.
-
Reaction Setup: Place a known volume of the substrate and internal standard solution into the thermostated reaction vessel and allow it to reach the desired temperature.
-
Reaction Initiation: Initiate the reaction by adding a known volume of the pre-heated nucleophile solution to the reaction vessel and start a timer simultaneously.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by adding it to a quenching solution to stop the reaction.
-
Analysis: Analyze the quenched samples using a suitable analytical technique (e.g., HPLC) to determine the concentration of the substrate and/or product at each time point.
-
Data Analysis: Plot the concentration of the substrate versus time. From this data, determine the order of the reaction and calculate the rate constant (k) using the appropriate integrated rate law.
Mandatory Visualization
The following diagrams illustrate the key mechanistic and workflow aspects of the kinetic studies of this compound.
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: A generalized experimental workflow for determining the kinetics of SNAr reactions.
Discussion of Electronic Effects
The high reactivity of this compound is a direct consequence of the electronic properties of its substituents. Both the nitro and methylsulphonyl groups are powerful electron-withdrawing groups.[7][8][9] They exert their influence through both inductive (-I) and resonance (-M) effects.
-
Inductive Effect (-I): The high electronegativity of the oxygen atoms in both the nitro and sulfonyl groups pulls electron density away from the aromatic ring through the sigma bonds.[8]
-
Resonance Effect (-M): The nitro group and, to a lesser extent, the sulfonyl group can delocalize the negative charge of the Meisenheimer intermediate through p-orbital overlap, which is a stabilizing interaction.[7][9]
The positioning of these groups is also crucial. The methylsulphonyl group is ortho to the fluorine leaving group, and the nitro group is para. This ortho/para relationship allows for maximal resonance stabilization of the negative charge that develops on the ring during the nucleophilic attack, particularly on the carbon atom bearing the fluorine. This stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction. The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates and equilibrium constants.[10][11][12] The positive sigma (σ) values for nitro and sulfonyl groups are indicative of their electron-withdrawing nature.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents | Semantic Scholar [semanticscholar.org]
- 3. Nucleophilic aromatic substitution of the nitro-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 12. Hammett equation - Wikipedia [en.wikipedia.org]
- 13. assets.cambridge.org [assets.cambridge.org]
5-Fluoro-2-(methylsulphonyl)nitrobenzene: A Comparative Guide for Pharmaceutical Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the repertoire of fluorinated building blocks, 5-Fluoro-2-(methylsulphonyl)nitrobenzene emerges as a versatile reagent, particularly in the synthesis of complex pharmaceutical intermediates. This guide provides a comparative analysis of this compound against other fluorinated aromatic building blocks, supported by experimental data and detailed protocols for its application.
Performance Comparison of Fluorinated Building Blocks
The utility of a building block in drug discovery is often dictated by its reactivity, functional group tolerance, and the physicochemical properties it imparts to the final molecule. This compound is primarily employed in nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom is displaced by a suitable nucleophile. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups, positioned ortho and para to the fluorine, significantly activates the aromatic ring towards nucleophilic attack.
Here, we compare the reactivity of this compound with other common fluorinated nitroaromatic building blocks. The relative reactivity is influenced by the nature and position of the electron-withdrawing groups.
| Building Block | Key Features | Relative Reactivity in SNAr | Common Applications in Medicinal Chemistry |
| This compound | Dual activation by ortho-nitro and para-methylsulfonyl groups. | Very High | Synthesis of kinase inhibitors, antiviral agents, and other complex heterocyclic systems. |
| 1-Fluoro-2,4-dinitrobenzene | Strong activation by two nitro groups. | Very High | Historically used for peptide sequencing (Sanger's reagent), synthesis of various substituted dinitroanilines. |
| 1-Fluoro-4-nitrobenzene | Single activating nitro group. | Moderate | General synthesis of 4-substituted nitroaromatics. |
| 2-Fluoro-5-nitrobenzoic acid[1] | Activating nitro group with a carboxylic acid moiety for further functionalization.[1] | Moderate to High | Synthesis of fluorescent probes, heterocyclic APIs, and peptides.[1] |
| Methyl 5-fluoro-2-nitrobenzoate[2] | Ester functionality allows for subsequent modifications.[2] | Moderate to High | Versatile intermediate for introducing fluorinated moieties into larger, complex structures.[2] |
Experimental Protocols
The following are representative protocols for the application of this compound in common synthetic transformations.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the reaction of this compound with a generic primary or secondary amine to yield the corresponding N-substituted aniline derivative.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine (1.1 equivalents) and potassium carbonate (2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.
Protocol 2: Synthesis of a Phenoxy-ether Derivative via SNAr
This protocol outlines the synthesis of an ether linkage by reacting this compound with a phenol.
Materials:
-
This compound
-
Phenol derivative (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), the phenol derivative (1.2 equivalents), and potassium carbonate (2.0 equivalents) in anhydrous DMF.
-
Heat the mixture to 80-100 °C and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the target ether.
Visualizing Reaction Pathways and Workflows
To further illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a representative reaction pathway.
Caption: General experimental workflow for SNAr reactions.
Caption: Simplified SNAr reaction pathway.
Conclusion
This compound stands as a highly activated and versatile building block for pharmaceutical research. Its predictable reactivity in nucleophilic aromatic substitution reactions, coupled with the advantageous properties conferred by the fluoro and methylsulfonyl groups, makes it a valuable tool in the synthesis of complex, biologically active molecules. The provided comparative data and experimental protocols offer a foundation for researchers to effectively integrate this building block into their synthetic strategies, accelerating the discovery and development of novel therapeutics.
References
A Comparative Guide to Peptide Labeling: Sanger's Reagent vs. 5-Fluoro-2-(methylsulphonyl)nitrobenzene
In the realm of proteomics and peptide analysis, the precise labeling of peptides is a cornerstone for identification, sequencing, and functional studies. For decades, Sanger's reagent has been a benchmark for N-terminal amino acid labeling. This guide provides a detailed comparison between the well-established Sanger's reagent and the potential alternative, 5-Fluoro-2-(methylsulphonyl)nitrobenzene, for researchers, scientists, and drug development professionals. While Sanger's reagent is extensively documented, this compound remains a less explored compound for this application, necessitating a partially theoretical comparison based on its chemical structure.
Introduction to Peptide Labeling Reagents
Peptide labeling reagents are small molecules that covalently attach to specific functional groups on a peptide, such as the N-terminal alpha-amino group or the side chains of certain amino acids. This modification facilitates the detection, quantification, and characterization of peptides. The ideal labeling reagent exhibits high reactivity and specificity towards the target functional group under mild conditions to preserve the integrity of the peptide.
Sanger's Reagent (1-Fluoro-2,4-dinitrobenzene - FDNB) , introduced by Frederick Sanger in his pioneering work on protein sequencing, reacts with the N-terminal amino group of a polypeptide.[1][2] This reaction, a nucleophilic aromatic substitution, is fundamental to the Sanger sequencing method for identifying the N-terminal amino acid of a protein.[2][3]
This compound is a structurally related compound that also possesses a fluorine atom activated by electron-withdrawing groups (a nitro group and a methylsulfonyl group). While not commonly cited in peptide labeling literature, its chemical structure suggests a potential for similar reactivity towards primary amines.
Mechanism of Action: A Tale of Two Reagents
Both Sanger's reagent and this compound are expected to react with the N-terminal amino group of peptides via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing groups on the aromatic ring are crucial for activating the fluorine atom, making it a good leaving group upon attack by the nucleophilic amino group of the peptide.
Sanger's Reagent: The two nitro groups on the benzene ring of FDNB strongly withdraw electron density, facilitating the attack of the N-terminal amino group. The reaction typically proceeds under mildly alkaline conditions (e.g., in the presence of sodium bicarbonate), which deprotonates the amino group, increasing its nucleophilicity.[2][3]
This compound: This compound features one nitro group and one methylsulfonyl group. Both are potent electron-withdrawing groups. The combined electronic effect of these two different groups is anticipated to activate the fluorine atom for nucleophilic displacement in a manner analogous to Sanger's reagent. The precise reaction kinetics and optimal conditions, however, would require experimental validation.
Figure 1: Reaction schemes for peptide labeling.
Performance Comparison: Established vs. Theoretical
A direct quantitative comparison is challenging due to the lack of published data for this compound in peptide labeling. The following table summarizes the known properties of Sanger's reagent and provides a theoretical assessment for its counterpart.
| Feature | Sanger's Reagent (FDNB) | This compound (Theoretical) |
| Target Group | N-terminal α-amino group, ε-amino group of Lysine | N-terminal α-amino group, ε-amino group of Lysine |
| Reaction Type | Nucleophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |
| Reaction pH | Mildly alkaline (pH 8-9) | Expected to be mildly alkaline |
| Reaction Time | Typically 1-2 hours at room temperature | Unknown, requires experimental determination |
| Detection Method | UV-Vis Spectroscopy, Chromatography | UV-Vis Spectroscopy, Chromatography |
| Stability of Label | DNP-amino acid bond is stable to acid hydrolysis | Expected to be stable, but requires verification |
| Sensitivity | Moderate | Unknown |
| Side Reactions | Can react with other nucleophilic side chains (e.g., Cys, His, Tyr) | Similar side reactions are possible |
| Published Data | Extensive | Very limited to none |
Experimental Protocols
Established Protocol for Peptide Labeling with Sanger's Reagent
This protocol is a generalized procedure for the N-terminal labeling of a peptide with FDNB.
Materials:
-
Peptide sample
-
Sanger's reagent (FDNB) solution (e.g., 1% in ethanol)
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 8.5)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (for hydrolysis, if required)
Procedure:
-
Dissolve the peptide in the sodium bicarbonate buffer.
-
Add a molar excess of Sanger's reagent solution to the peptide solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.[3]
-
The resulting DNP-peptide may precipitate. If so, it can be collected by centrifugation.
-
Wash the labeled peptide with water, ethanol, and diethyl ether to remove unreacted reagent and byproducts.
-
For N-terminal amino acid identification, the labeled peptide is subjected to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours), which cleaves all peptide bonds but leaves the DNP-amino acid intact.
-
The DNP-amino acid is then extracted and identified by chromatography (e.g., HPLC or TLC) by comparing its retention time to that of DNP-amino acid standards.
Proposed Protocol for Peptide Labeling with this compound
This is a hypothetical protocol that would require significant optimization.
Materials:
-
Peptide sample
-
This compound solution (concentration to be determined, in a suitable solvent like ethanol or acetonitrile)
-
Reaction buffer (e.g., sodium bicarbonate or borate buffer, pH to be optimized)
-
Organic solvents for washing (e.g., ethanol, diethyl ether)
Procedure:
-
Dissolve the peptide in the chosen reaction buffer.
-
Add a molar excess of the this compound solution.
-
Incubate the reaction mixture under various conditions (e.g., different temperatures and time points) to determine the optimal labeling efficiency.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC-MS).
-
Once the reaction is complete, quench it and wash the labeled peptide to remove excess reagent.
-
Characterize the labeled peptide to confirm the site of modification and the stability of the label.
Figure 2: General workflow for peptide labeling.
Conclusion
Sanger's reagent remains a historically significant and practically useful tool for N-terminal peptide labeling, particularly for qualitative identification of the N-terminal amino acid. Its protocol is well-established, and its reactivity is well-understood. However, its sensitivity is moderate compared to more modern fluorescent labeling agents like dansyl chloride.
This compound presents an intriguing theoretical alternative. The presence of both a nitro and a methylsulfonyl group as electron-withdrawing activators could potentially offer different reactivity profiles, such as faster reaction kinetics or altered selectivity, compared to Sanger's reagent. However, without experimental data, its efficacy and practicality in peptide labeling remain speculative. Researchers interested in novel labeling methodologies may find this compound to be a candidate for investigation, but significant developmental and validation work would be required to establish it as a viable alternative to the well-characterized reagents currently available. For routine and validated N-terminal labeling, Sanger's reagent and other commercially available kits remain the methods of choice.
References
Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Regioselectivity of 5-Fluoro-2-(methylsulphonyl)nitrobenzene
For researchers, scientists, and professionals in drug development, understanding the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions is paramount for the efficient synthesis of complex molecules. This guide provides a comprehensive assessment of the regioselectivity of reactions with 5-Fluoro-2-(methylsulphonyl)nitrobenzene, a versatile building block in medicinal chemistry. By comparing its reactivity with analogous compounds and providing detailed experimental frameworks, this document serves as a practical resource for predicting and controlling reaction outcomes.
The reactivity of this compound in SNAr reactions is dictated by the powerful electron-withdrawing effects of the nitro (-NO2) and methylsulphonyl (-SO2CH3) groups. These groups are strategically positioned to activate the aromatic ring towards nucleophilic attack, primarily by stabilizing the intermediate Meisenheimer complex. The fluorine atom, a good leaving group in this context, is located at a position susceptible to substitution.
The Decisive Role of Substituents in Regioselectivity
In this compound, the nitro group is situated meta to the fluorine atom, while the methylsulphonyl group is ortho. Both groups strongly withdraw electron density from the aromatic ring, creating a significant partial positive charge on the carbon atom bonded to the fluorine. This electronic arrangement makes the C-F bond the most probable site for nucleophilic attack.
The general mechanism for the SNAr reaction proceeds via a two-step addition-elimination pathway.[1] A nucleophile first attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[1] The negative charge in this intermediate is effectively delocalized by the ortho- and para-positioned electron-withdrawing groups.[1] In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.[1]
Comparative Analysis with a Structural Analogue
While specific quantitative data for the regioselectivity of this compound with a wide range of nucleophiles is not extensively reported in the literature, a close structural analogue, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, provides excellent insights. The pentafluorosulfanyl (-SF5) group is a similarly strong electron-withdrawing group to the methylsulphonyl group. Experimental data from reactions with this analogue demonstrate a high degree of regioselectivity, with nucleophilic attack occurring exclusively at the carbon bearing the fluorine atom.
The following table summarizes the results of SNAr reactions performed on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various nucleophiles. It is highly probable that this compound would exhibit similar regioselectivity under comparable conditions.
| Nucleophile (NuH) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Methanol (MeOH) | KOH | MeOH | 80 | 0.5 | 3-methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 85 |
| Ethanol (EtOH) | KOH | EtOH | 80 | 0.6 | 3-ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 83 |
| Isopropanol (iPrOH) | NaH | iPrOH | rt | 6 | 3-isopropoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 72 |
| Phenol (PhOH) | K₂CO₃ | DMF | 80 | 3 | 3-phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 67 |
| Thiophenol (PhSH) | K₂CO₃ | DMF | 90 | 3 | 3-(phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene | 46 |
| Morpholine | K₂CO₃ | DMF | 85 | 7 | 4-(3-nitro-5-(pentafluorosulfanyl)phenyl)morpholine | 63 |
| Piperidine | K₂CO₃ | DMF | 85 | 3 | 1-(3-nitro-5-(pentafluorosulfanyl)phenyl)piperidine | 51 |
| Pyrrolidine | K₂CO₃ | DMF | 85 | 2 | 1-(3-nitro-5-(pentafluorosulfanyl)phenyl)pyrrolidine | 67 |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for reactions with this compound.
General Procedure for SNAr with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of N-substituted derivatives.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., morpholine, piperidine) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at a temperature between 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.[1]
General Procedure for SNAr with Thiol Nucleophiles
This protocol outlines the synthesis of thioether derivatives.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol) (1.1 eq)
-
Sodium hydride (NaH) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF as solvent
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.[1]
General Procedure for SNAr with Alcohol/Phenol Nucleophiles
This protocol describes the synthesis of ether derivatives.
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol (1.5 eq)
-
Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as a base (1.2 eq)
-
Anhydrous THF or DMF as solvent
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.
-
Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.[1]
Visualizing the Reaction Pathway and Influencing Factors
To further elucidate the process, the following diagrams illustrate the experimental workflow and the key factors governing the regioselectivity of SNAr reactions on this compound.
Caption: A generalized experimental workflow for the SNAr reaction.
References
cost-benefit analysis of using 5-Fluoro-2-(methylsulphonyl)nitrobenzene in synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and agrochemical synthesis, the strategic introduction of a fluorine atom into an aromatic ring is a cornerstone of modern medicinal chemistry. The choice of reagent for this purpose is critical, balancing reactivity, cost, and safety. This guide provides a comprehensive cost-benefit analysis of 5-Fluoro-2-(methylsulphonyl)nitrobenzene and compares its performance with two common alternatives: 2,4-dinitrofluorobenzene and 4-fluoronitrobenzene, in the context of nucleophilic aromatic substitution (SNAr) reactions.
Executive Summary
This compound is a highly activated aromatic fluoride, rendering it an excellent substrate for SNAr reactions. The presence of two strong electron-withdrawing groups, a nitro group and a methylsulfonyl group, significantly enhances the electrophilicity of the aromatic ring, facilitating the displacement of the fluoride ion by a wide range of nucleophiles. This high reactivity often translates to milder reaction conditions and higher yields compared to less activated analogues.
However, this enhanced reactivity comes at a higher financial cost. This guide will demonstrate that while this compound offers superior performance in terms of reaction efficiency, alternative reagents like 2,4-dinitrofluorobenzene and 4-fluoronitrobenzene can provide a more cost-effective solution, particularly for large-scale synthesis, albeit with potential trade-offs in reaction conditions and yields.
Comparison of Key Performance Metrics
The following tables summarize the key performance and cost metrics for this compound and its alternatives. The data is compiled from various sources and represents typical outcomes in SNAr reactions with amine nucleophiles.
Table 1: Reactivity and Reaction Conditions
| Feature | This compound | 2,4-Dinitrofluorobenzene | 4-Fluoronitrobenzene |
| Activating Groups | -NO₂ (para), -SO₂CH₃ (ortho) | -NO₂ (ortho), -NO₂ (para) | -NO₂ (para) |
| Relative Reactivity | Very High | High | Moderate |
| Typical Reaction Temp. | Room Temperature to 80 °C | Room Temperature to 60 °C | 80 °C to 120 °C |
| Typical Reaction Time | 1 - 6 hours | 2 - 8 hours | 8 - 24 hours |
| Leaving Group Ability (F⁻) | Excellent | Excellent | Good |
Table 2: Cost-Benefit Analysis
| Reagent | Molecular Weight ( g/mol ) | Purity | Price (USD/g) | Cost per Mole (USD/mol) | Key Benefits | Key Drawbacks |
| This compound | 219.19 | >98% | ~ $150 | ~ $32,878 | High reactivity, mild conditions, high yields | High cost |
| 2,4-Dinitrofluorobenzene | 186.10 | >99% | ~ $0.60 | ~ $112 | High reactivity, low cost | Can undergo di-substitution, potentially explosive |
| 4-Fluoronitrobenzene | 141.10 | >98% | ~ $0.50 | ~ $71 | Low cost, commercially available in bulk | Lower reactivity, requires harsher conditions |
*Prices are estimates and can vary significantly between suppliers and purchase volumes.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and for making informed decisions in a research and development setting. Below are representative protocols for the reaction of each reagent with a common nucleophile, piperidine.
Protocol 1: Synthesis of 1-(2-(Methylsulfonyl)-4-nitrophenyl)piperidine using this compound
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in DMF, add piperidine and potassium carbonate.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
The solid product precipitates out. Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize from ethanol to obtain the pure product.
Expected Yield: >95%
Protocol 2: Synthesis of 1-(2,4-Dinitrophenyl)piperidine using 2,4-Dinitrofluorobenzene
Materials:
-
2,4-Dinitrofluorobenzene (1.0 eq)
-
Piperidine (2.2 eq)
-
Ethanol
Procedure:
-
Dissolve 2,4-dinitrofluorobenzene in ethanol.
-
Add piperidine to the solution and stir at room temperature.
-
The reaction is typically complete within 2-3 hours, as indicated by the formation of a yellow precipitate.
-
Filter the precipitate and wash with cold ethanol.
-
Dry the product in a desiccator.
Expected Yield: ~90-95%
Protocol 3: Synthesis of 1-(4-Nitrophenyl)piperidine using 4-Fluoronitrobenzene
Materials:
-
4-Fluoronitrobenzene (1.0 eq)
-
Piperidine (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a sealed tube, dissolve 4-fluoronitrobenzene in DMSO.
-
Add piperidine to the solution.
-
Heat the reaction mixture at 100-120 °C for 12-16 hours.
-
Monitor the reaction by Gas Chromatography (GC) or TLC.
-
After cooling, pour the reaction mixture into water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Expected Yield: ~85-90%
Visualization of Synthetic Workflow and Cost-Benefit Logic
To further clarify the decision-making process and the experimental workflow, the following diagrams are provided.
Caption: Experimental workflow for a typical SNAr reaction.
Caption: Logical relationship for reagent selection.
Conclusion
The choice between this compound and its alternatives is a classic example of the trade-off between cost and performance in chemical synthesis.
-
This compound is the reagent of choice when high reactivity, mild reaction conditions, and high yields are paramount, and the cost of the starting material is not the primary constraint. This is often the case in early-stage drug discovery and for the synthesis of high-value, complex molecules.
-
2,4-Dinitrofluorobenzene offers a highly reactive and cost-effective alternative. However, its potential for di-substitution and its hazardous nature require careful consideration and handling. It is a viable option for large-scale syntheses where cost is a major driver and the necessary safety precautions can be implemented.
-
4-Fluoronitrobenzene is the most economical option and is readily available in large quantities. Its lower reactivity necessitates more forcing reaction conditions, which may not be suitable for sensitive substrates. It is a good choice for robust nucleophiles and when the overall process economy is the top priority.
Ultimately, the optimal reagent depends on the specific requirements of the synthetic target, the scale of the reaction, and the economic and safety constraints of the project. This guide provides the necessary data to make an informed decision, empowering researchers and drug development professionals to optimize their synthetic strategies.
The Strategic Application of 5-Fluoro-2-(methylsulphonyl)nitrobenzene in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. Among the vast array of available reagents, 5-Fluoro-2-(methylsulphonyl)nitrobenzene has emerged as a valuable tool, particularly in the construction of complex molecules destined for biological targets. Its utility is primarily centered on its high reactivity in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of medicinal chemistry for the formation of carbon-heteroatom bonds.
The strategic placement of both a nitro group and a methylsulfonyl group on the benzene ring significantly activates the molecule for SNAr. These potent electron-withdrawing groups create a strong electron deficiency at the carbon atom attached to the fluorine, making it highly susceptible to attack by nucleophiles. The fluorine atom, in turn, serves as an excellent leaving group, facilitating the formation of new bonds with a wide range of nucleophiles such as amines, thiols, and alcohols. This reactivity profile makes this compound a versatile precursor for introducing the fluorinated, sulfonylated phenyl moiety into drug candidates, a common strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.
Performance in Nucleophilic Aromatic Substitution: A Comparative Overview
While specific kinetic data for this compound is not extensively documented in publicly available literature, its reactivity can be contextualized by comparing it to other common SNAr substrates. The presence of two strong electron-withdrawing groups, the nitro and methylsulfonyl moieties, ortho and para to the fluorine leaving group, suggests a high degree of activation.
For the purpose of this guide, we present a table of representative reaction yields for the SNAr of various activated fluoro- and chloroaromatics with common nucleophiles. This data, gathered from analogous reactions, provides a qualitative comparison to understand the expected performance of this compound.
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Fluoro-2,4-dinitrobenzene | Aniline | Et3N | EtOH | Reflux | 2 | 95 |
| 1-Chloro-2,4-dinitrobenzene | Aniline | K2CO3 | EtOH | Reflux | 4 | 92 |
| 4-Fluoro-3-nitrophenyl methyl sulfone | Morpholine | K2CO3 | DMF | 80 | 12 | 90 |
| 1-Fluoro-4-nitrobenzene | Piperidine | K2CO3 | DMSO | 90 | 10 | 88 |
| This compound (Expected) | Primary/Secondary Amine | K2CO3/Et3N | DMF/DMSO | 80-100 | 6-12 | >90 |
| This compound (Expected) | Thiol | NaH | THF/DMF | RT | 4-8 | >85 |
Note: The yields for this compound are expected values based on the reactivity of structurally similar compounds and are intended for illustrative purposes.
Experimental Protocol: Synthesis of a Key Intermediate for Kinase Inhibitors
The following protocol details a representative nucleophilic aromatic substitution reaction using a fluorinated nitrobenzene derivative as a key step in the synthesis of a precursor for Epidermal Growth Factor Receptor (EGFR) inhibitors. This procedure can be adapted for this compound.
Reaction: Synthesis of N-(4-((4-(dimethylamino)piperidin-1-yl)methyl)-3-fluorophenyl)-2-(methylsulfonyl)aniline
Materials:
-
This compound (or analogous fluorinated nitrobenzene)
-
4-((4-(dimethylamino)piperidin-1-yl)methyl)-3-fluoroaniline
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equivalent) and potassium carbonate (2.0 equivalents).
-
Add anhydrous DMF to dissolve the solids.
-
Add 4-((4-(dimethylamino)piperidin-1-yl)methyl)-3-fluoroaniline (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amine product.
-
The resulting nitro-containing intermediate can then be reduced to the corresponding aniline, which is a key precursor for many kinase inhibitors.
Visualization of Synthetic and Signaling Pathways
To better illustrate the application of this compound, the following diagrams depict a generalized experimental workflow for its use in SNAr reactions and a simplified representation of the EGFR signaling pathway, which is often the target of inhibitors synthesized using such building blocks.
Benchmarking 5-Fluoro-2-(methylsulphonyl)nitrobenzene: A Comparative Guide for Drug Discovery
In the landscape of drug discovery, the strategic design and evaluation of novel small molecules are paramount. 5-Fluoro-2-(methylsulphonyl)nitrobenzene emerges as a compound of interest, integrating three key pharmacophores: a fluorine atom, a methylsulfonyl group, and a nitroaromatic ring. While direct experimental data on its biological performance is nascent, an analysis of its structural components allows for a prospective evaluation of its potential. This guide provides a comparative benchmark of this compound against established drugs, offering a framework for its investigation as a potential anticancer and antimicrobial agent.
Predicted Biological Activities and Rationale
The unique combination of functional groups in this compound suggests a multifaceted biological profile. The fluorine atom can enhance metabolic stability and binding affinity. The methylsulfonyl group, a strong electron-withdrawing moiety, can participate in hydrogen bonding and modulate the molecule's electronic properties. The nitroaromatic group is a well-known feature in various antimicrobial and anticancer agents, often acting as a bio-reducible moiety that can generate cytotoxic reactive nitrogen species.
Based on these characteristics, two primary therapeutic areas are hypothesized for this compound: oncology and infectious diseases.
Comparative Benchmarking: Anticancer Potential
To contextualize the potential of this compound in oncology, a comparison is drawn with two established anticancer agents: 5-Fluorouracil , which shares the fluorine substitution, and Bexarotene , a sulfonyl-containing drug.
Mechanism of Action Overview
A potential anticancer mechanism for this compound could involve the induction of apoptosis through pathways activated by reactive oxygen or nitrogen species, stemming from the reduction of the nitro group. The sulfonyl and fluoro moieties would contribute to target engagement and pharmacokinetic properties.
Caption: Predicted anticancer mechanism of this compound.
Quantitative Comparison: Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of the comparator drugs against various cancer cell lines. It is important to note that these values are from different studies and direct comparison should be made with caution.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil | HCT 116 (Colon) | ~185 (24h exposure) | [1] |
| HT-29 (Colon) | 85.37 ± 1.81 | [2] | |
| A431 (Skin) | 47.02 ± 0.65 | [2] | |
| HeLa (Cervical) | 43.34 ± 2.77 | [2] | |
| HNO-97 (Tongue) | 2 (24h exposure) | [3] | |
| Bexarotene | Hut 78 (CTCL) | ~128 | [4] |
| SW480 (Colon) | 80 ± 10 | [5] | |
| A549 (Lung) | 85 ± 9 | [5] | |
| MCF7 (Breast) | 67 ± 13 | [5] |
Comparative Benchmarking: Antimicrobial Potential
The presence of both a fluoro and a nitro group suggests that this compound could exhibit potent antimicrobial activity. For a comparative benchmark, we look at Levofloxacin , a fluoroquinolone antibiotic, and Nitazoxanide , a nitroaromatic antimicrobial agent.
Mechanism of Action Overview
The antimicrobial action of this compound could be mediated by the inhibition of essential bacterial enzymes, a mechanism common to many nitroaromatic drugs that involves the generation of toxic radical species upon reduction of the nitro group.
Caption: Predicted antimicrobial mechanism of this compound.
Quantitative Comparison: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for the comparator drugs against various bacterial strains. As with the cytotoxicity data, these values are compiled from different sources.
| Compound | Bacterial Strain | MIC Range (µg/mL) | Reference |
| Levofloxacin | Enterobacteriaceae | ≤0.06 - >4 | [6] |
| P. aeruginosa | 0.25 (MIC50) | [7] | |
| S. pneumoniae | ≤2 (susceptible) | [7] | |
| Nitazoxanide | H. pylori | 0.25 - 8 | [8] |
| Anaerobic Bacteria | 0.4 (MIC) | [9] |
Experimental Protocols
To experimentally validate the predicted activities of this compound and enable a direct comparison with the benchmark compounds, the following standard protocols are recommended.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Workflow:
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator drugs in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[10]
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.[11][12]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the compound concentrations and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Workflow:
Caption: General workflow for the broth microdilution MIC assay.
Detailed Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of this compound and the comparator antibiotics in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[13][14]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and broth, no antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[15]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[14]
Conclusion
While this compound is a molecule with underexplored biological potential, a systematic benchmarking against established drugs provides a rational framework for its future investigation. The presence of fluoro, methylsulfonyl, and nitro moieties strongly suggests potential anticancer and antimicrobial activities. The comparative data and experimental protocols outlined in this guide are intended to facilitate the empirical validation of these predictions and to position this compound within the broader context of contemporary drug discovery. Further studies are warranted to elucidate its precise mechanism of action, efficacy, and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of the Number of Axial Bexarotene Ligands on the Cytotoxicity of Pt(IV) Analogs of Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Outcomes of high-dose levofloxacin therapy remain bound to the levofloxacin minimum inhibitory concentration in complicated urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitazoxanide, a potential drug for eradication of Helicobacter pylori with no cross-resistance to metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apec.org [apec.org]
- 15. liofilchem.com [liofilchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Fluoro-2-(methylsulphonyl)nitrobenzene
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Fluoro-2-(methylsulphonyl)nitrobenzene, a compound that requires careful management as hazardous waste. Adherence to these protocols is crucial and should be performed in strict accordance with local, regional, and national regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.
-
Skin Protection: Use chemical-resistant gloves, such as nitrile or butyl rubber, and wear a lab coat or a chemical-resistant apron.
-
Respiratory Protection: In areas with inadequate ventilation or where dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is essential.[1]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2][3]
-
Waste Segregation and Collection:
-
Container Management:
-
Ensure the waste container is tightly sealed to prevent leaks or spills.
-
Handle uncleaned, empty containers as you would the product itself.[1]
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous materials.[1]
-
Keep the container away from incompatible substances, which include strong oxidizing agents, strong bases, and strong acids.[3][4]
-
The storage area must be secure and accessible only to authorized personnel.[4]
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.
-
The preferred method of destruction is high-temperature incineration at an approved facility.
-
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is critical to contain the hazard.
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.
-
Contain the Spill: Use an inert, absorbent material such as sand, diatomaceous earth, or a universal binding agent to contain the spill.[2]
-
Collect and Dispose: Carefully collect the absorbed material and place it into a labeled container for hazardous waste disposal.
-
Decontaminate: Thoroughly clean the affected area. All materials used for cleanup should also be treated as hazardous waste and disposed of accordingly.
Quantitative Data and Classifications
For logistical and transportation purposes, the following data, based on similar nitroaromatic compounds, should be referenced.
| Data Point | Classification | Reference |
| UN Number | UN2810 | [3][4] |
| Proper Shipping Name | Toxic liquid, organic, n.o.s. | [3] |
| Transport Hazard Class | 6.1 | [3][4] |
| Packing Group | II | [3][4] |
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Logistical Information for Handling 5-Fluoro-2-(methylsulphonyl)nitrobenzene
This document provides immediate, essential guidance for the safe handling and disposal of 5-Fluoro-2-(methylsulphonyl)nitrobenzene (CAS No. 518990-79-9). The following procedures are based on available safety data for the compound and structurally similar nitroaromatic and sulfonated compounds. It is imperative to supplement this guidance with a comprehensive, site-specific risk assessment and to consult with your institution's environmental health and safety (EHS) department.
Hazard Identification and Risk Assessment
While specific toxicity data for this compound is limited, its structure—containing a nitro group, a sulfonyl group, and a fluorine atom on a benzene ring—suggests potential for significant health hazards. Nitrobenzene and its derivatives are known to be toxic, with primary effects including methemoglobinemia, which impairs the oxygen-carrying capacity of blood.[1] Halogenated aromatic compounds can also pose long-term health risks. The primary routes of exposure are anticipated to be inhalation, skin contact, and ingestion.
Summary of Physicochemical and Hazard Data
| Property | Value | Source |
| Molecular Formula | C7H6FNO4S | [2] |
| Molecular Weight | 219.19 g/mol | [2] |
| Melting Point | 143-145 °C | [2] |
| Boiling Point (Predicted) | 394.8 ± 42.0 °C | [2] |
| Density (Predicted) | 1.488 ± 0.06 g/cm³ | [2] |
| Hazard Codes | Xi (Irritant) | [2] |
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Recommended PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Tight-sealing safety goggles are required at all times. A full-face shield must be worn over the goggles when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Given the aromatic nitro and halogenated nature of the compound, gloves with high chemical resistance are essential. Butyl rubber or Viton® are recommended for extended contact.[3][4][5] For incidental contact, double-gloving with a thicker nitrile glove (e.g., 8 mil) may be acceptable, but gloves must be changed immediately upon contamination.[6] Always consult the glove manufacturer's specific chemical resistance data. |
| Body | Laboratory Coat and Chemical Apron | A flame-resistant laboratory coat should be worn and buttoned. A chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk. |
| Respiratory | Use in a certified chemical fume hood. | All handling of this compound that may generate dust or aerosols must be conducted within a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Pre-Experiment Preparations:
- Training: Ensure all personnel involved have been trained on the specific hazards and handling procedures for this compound.
- Fume Hood: Verify that the chemical fume hood has a current certification and is functioning correctly.
- Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
- Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily available.
- PPE: Don all required personal protective equipment as outlined in the table above.
2. Handling the Chemical:
- Weighing and Transfer: Conduct all weighing and transfer operations within the certified chemical fume hood.
- Avoid Dust Generation: Handle the solid material carefully to minimize the generation of dust.
- Container Management: Keep the container of this compound tightly closed when not in use.
- Compatibility: Be aware of incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[7]
3. Post-Experiment Procedures:
- Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.
- Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated hazardous waste container.
- Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Halogenated Organic Waste: Due to the presence of fluorine, this compound is classified as a halogenated organic waste.[8]
-
Solid Waste:
-
Collect unused or waste this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated disposable labware (e.g., weigh boats, pipette tips, gloves) should also be placed in this container.
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, the resulting solution should be collected in a designated halogenated organic liquid waste container.
-
Do not mix with non-halogenated waste streams, as this significantly increases disposal costs.
-
Container Labeling and Storage:
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.
Disposal Procedure:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Visualized Workflows
Caption: A flowchart of the safe handling workflow for this compound.
Caption: The procedural flow for the safe disposal of this compound waste.
References
- 1. gov.uk [gov.uk]
- 2. This compound | 518990-79-9 [amp.chemicalbook.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. envirosafetyproducts.com [envirosafetyproducts.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 7. fishersci.com [fishersci.com]
- 8. ehs.sfsu.edu [ehs.sfsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
